N-Butyl lithocholic acid
Description
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Properties
Molecular Formula |
C28H48O3 |
|---|---|
Molecular Weight |
432.7 g/mol |
IUPAC Name |
butyl (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C28H48O3/c1-5-6-17-31-26(30)12-7-19(2)23-10-11-24-22-9-8-20-18-21(29)13-15-27(20,3)25(22)14-16-28(23,24)4/h19-25,29H,5-18H2,1-4H3/t19-,20-,21-,22+,23-,24+,25+,27+,28-/m1/s1 |
InChI Key |
DVARNCCRARJWLO-WQKHHYSQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
N-Butyl lithocholic acid chemical properties and structure
An In-depth Technical Guide to N-Butyl Lithocholic Acid: Chemical Properties, Structure, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This compound is a butyl ester derivative of lithocholic acid (LCA), a secondary bile acid. While LCA itself is a well-studied signaling molecule, the esterification to its n-butyl form alters its physicochemical properties, such as lipophilicity, which can influence its biological activity and applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological pathways associated with this compound and its parent compound.
Chemical Properties and Structure
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | butyl (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | [1][2] |
| Synonyms | N-butyl LCA, N-butyl Lithocholate | [2][3] |
| Molecular Formula | C₂₈H₄₈O₃ | [1][3] |
| Molecular Weight | 432.7 g/mol (Computed) | [1][3] |
| Exact Mass | 432.36034539 Da (Computed) | [1] |
| CAS Number | 135013-42-2 | [2][3] |
| Appearance | Solid | [3] |
| Solubility | Sparingly soluble in Ethanol (B145695) (1-10 mg/ml); Slightly soluble in DMSO (0.1-1 mg/ml) | [3] |
| SMILES | C--INVALID-LINK--[C@@]1([H])CC[C@@]2([H])[C@]3([H])CC[C@]4([H])C--INVALID-LINK--CC[C@]4(C)[C@@]3([H])CC[C@@]21C | [3] |
| InChI Key | DVARNCCRARJWLO-WQKHHYSQSA-N | [2][3] |
Note: Experimental data for melting point, boiling point, and pKa are not available in the cited literature. The melting point of the parent compound, lithocholic acid, is reported as 184-186°C[4].
Signaling Pathways of the Parent Compound: Lithocholic Acid
This compound is a derivative of lithocholic acid (LCA), a potent signaling molecule that interacts with several nuclear and membrane receptors. The biological activities of this compound are understood in the context of its parent compound's mechanisms. LCA is a known agonist for the Vitamin D Receptor (VDR), Pregnane X Receptor (PXR), and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5). Activation of these receptors modulates inflammatory responses, metabolic pathways, and cellular detoxification processes.
Vitamin D Receptor (VDR) Signaling
LCA is a high-affinity ligand for VDR. The binding of LCA to VDR initiates a signaling cascade that plays a crucial role in gut homeostasis and the detoxification of this otherwise toxic secondary bile acid. This pathway is a key mechanism for regulating the expression of genes involved in bile acid metabolism and transport.
Caption: Lithocholic acid (LCA) activation of the VDR signaling pathway.
Experimental Protocols
While specific, detailed protocols for the synthesis and biological assay of this compound are proprietary or not widely published, general methodologies can be inferred from related literature. Its most prominent recent application is in the formulation of lipid nanoparticles (LNPs) for mRNA vaccines.
General Synthesis Protocol for Lithocholic Acid Esters
The synthesis of this compound from lithocholic acid is a standard esterification reaction. The following workflow outlines the general steps involved.
Caption: Generalized workflow for the synthesis of this compound.
Application in Lipid Nanoparticle (LNP) Formulation
This compound has been successfully used as a structural lipid, replacing cholesterol, in LNP formulations for mRNA vaccines. This substitution has been shown to reduce the toxicity of the LNPs in the heart, spleen, and liver in murine models[5]. The protocol involves the precise mixing of lipids with an mRNA payload.
Experimental Workflow: LNP Formulation for mRNA Delivery
-
Lipid Stock Preparation: An ionizable lipid, a helper lipid (e.g., DSPC), a PEG-lipid, and a structural lipid (this compound instead of cholesterol) are dissolved in an organic solvent like ethanol.
-
mRNA Preparation: The mRNA payload is diluted in an aqueous buffer at a low pH (e.g., citrate (B86180) buffer).
-
Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are rapidly mixed using a microfluidic device. This process leads to the self-assembly of the lipids around the mRNA core, forming the LNP.
-
Purification and Concentration: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., PBS) to remove the ethanol and raise the pH. The sample is then concentrated.
-
Characterization: The LNPs are characterized for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
In Vitro/In Vivo Testing: The formulated LNPs are tested in cell culture or animal models to assess transfection efficiency, immunogenicity, and toxicity[6][7].
Biological Activity Assay: VDR Activation Reporter Assay
To quantify the ability of this compound to activate the Vitamin D Receptor, a luciferase reporter assay is a standard method.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or an intestinal cell line) is cultured. The cells are co-transfected with two plasmids: one expressing the human VDR and another containing a luciferase reporter gene under the control of a Vitamin D Response Element (VDRE). A control plasmid (e.g., expressing Renilla luciferase) is also co-transfected to normalize for transfection efficiency.
-
Compound Treatment: After transfection, the cells are treated with various concentrations of this compound. A known VDR agonist (like LCA or 1α,25-dihydroxyvitamin D₃) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
Lysis and Luminescence Measurement: Following an incubation period (e.g., 24 hours), the cells are lysed. The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferin (B1168401) substrate.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The fold activation is calculated relative to the vehicle control. An EC₅₀ value can be determined by fitting the dose-response data to a suitable model. A similar approach can be used for other receptors like TGR5, using an appropriate reporter construct (e.g., CRE-luciferase)[8][9].
References
- 1. This compound | C28H48O3 | CID 15056430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Lithocholic Acid [drugfuture.com]
- 5. N-butyl Lithocholic Acid_TargetMol [targetmol.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Lithocholic acid controls adaptive immune responses by inhibition of Th1 activation through the Vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
N-Butyl Lithocholic Acid: A Technical Guide to its Presumed Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific mechanism of action of N-Butyl lithocholic acid is limited in publicly available literature. This guide provides an in-depth overview of the well-characterized mechanisms of its parent compound, lithocholic acid (LCA), and discusses the potential implications of the N-butyl ester modification. The information presented herein is intended for research and development purposes.
Introduction
This compound is a synthetic derivative of lithocholic acid (LCA), a secondary bile acid formed by the metabolic action of gut microbiota on chenodeoxycholic acid. While LCA itself is a complex signaling molecule with a range of biological activities, this compound has gained recent attention for its application in lipid nanoparticle formulations for mRNA vaccines, where it has been shown to exhibit lower toxicity compared to cholesterol. Understanding its mechanism of action is crucial for its further development and application in drug delivery and therapeutics. This document synthesizes the known molecular interactions of LCA and extrapolates the potential effects of its N-butyl esterification.
Core Mechanism of Action: The Role of the Parent Compound, Lithocholic Acid
Lithocholic acid is known to interact with several key nuclear and cell surface receptors, thereby modulating a variety of signaling pathways that regulate inflammation, metabolism, and cell proliferation. The primary targets of LCA include the Farnesoid X Receptor (FXR), the G-protein coupled bile acid receptor 1 (TGR5), the Vitamin D Receptor (VDR), and the Pregnane X Receptor (PXR).
Farnesoid X Receptor (FXR)
LCA exhibits a complex interaction with FXR, a nuclear receptor that plays a central role in bile acid, lipid, and glucose homeostasis. Evidence suggests that LCA acts as an FXR antagonist with partial agonist activity.[1] In an in vitro co-activator association assay, LCA was shown to decrease the activation of FXR induced by the agonist chenodeoxycholic acid (CDCA) and the synthetic agonist GW4064, with an IC50 of 1 μM.[1] This antagonistic activity is thought to contribute to the cholestatic potential of LCA by down-regulating the expression of the Bile Salt Export Pump (BSEP), a key transporter for bile acid efflux from hepatocytes.[1]
Takeda G-protein Coupled Receptor 5 (TGR5)
LCA is a potent agonist of TGR5, a cell surface receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells.[2] The activation of TGR5 by LCA leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn triggers downstream signaling cascades.[3][4] The potency of LCA as a TGR5 agonist is among the highest of all endogenous bile acids.[4] This interaction is implicated in the regulation of energy expenditure, glucose homeostasis, and inflammatory responses.[2][3] For instance, LCA-mediated TGR5 activation in skeletal muscle has been shown to promote regeneration by activating the AKT/mTOR/FoxO3 signaling pathway.[2]
Vitamin D Receptor (VDR)
LCA is also a known ligand and activator of the Vitamin D Receptor (VDR).[5] It directly binds to VDR with a Ki of 29 μM and activates the receptor at a concentration of 30 μM.[5] This interaction is significantly more sensitive than its interaction with other nuclear receptors like PXR and FXR.[5] The activation of VDR by LCA is believed to be a protective mechanism, inducing the expression of detoxification enzymes such as CYP3A, which metabolize LCA.[5]
Pregnane X Receptor (PXR)
LCA can activate the Pregnane X Receptor (PXR), another nuclear receptor involved in xenobiotic and endobiotic detoxification.[5] The activation of PXR by LCA is also considered a protective response to LCA-induced liver toxicity.[5]
Potential Impact of N-Butyl Esterification
The addition of a butyl ester group to the C-24 carboxylic acid of lithocholic acid is expected to alter its physicochemical properties, such as its lipophilicity and its ability to act as a hydrogen bond donor. These changes can, in turn, influence its binding affinity for its target receptors and its overall biological activity.
While direct experimental data for this compound is scarce, studies on other esterified derivatives of LCA provide some insights. For example, lithocholic acid acetate, an ester at the 3α-hydroxyl group, was found to be a more potent VDR agonist than LCA itself, with minimal activity on FXR and PXR. This suggests that esterification can modulate receptor selectivity.
Conversely, a study on other bile acids showed that converting the C-24 carboxyl group to an alcohol did not significantly diminish their ability to activate FXR. This might imply that the core sterol structure is the primary determinant for FXR interaction and that modifications at the C-24 position are tolerated.
Therefore, it is plausible that this compound retains some of the receptor-modulating activities of LCA, but with a potentially altered potency and selectivity profile. The increased lipophilicity due to the butyl group may also affect its cell membrane permeability and its incorporation into lipid-based delivery systems.
Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction of the parent compound, Lithocholic Acid (LCA), with its primary molecular targets. No direct quantitative data for this compound has been identified in the reviewed literature.
Table 1: Receptor Binding and Activation Data for Lithocholic Acid (LCA)
| Receptor | Assay Type | Species | Value | Unit | Reference |
| FXR | Co-activator Association Assay (Antagonist) | - | IC50 = 1 | μM | [1] |
| FXR | Reporter Gene Assay (Agonist) | - | EC50 = 3.8 | μM | [5] |
| TGR5 | cAMP Production Assay (Agonist) | Human | EC50 = 0.53 | μM | [4] |
| VDR | Competitive Ligand Binding Assay | - | Ki = 29 | μM | [5] |
| VDR | Receptor Activation Assay | - | 30 | μM | [5] |
Table 2: Other In Vitro Activity of Lithocholic Acid (LCA)
| Target | Assay Type | Value | Unit | Reference |
| DNA Polymerase β | Inhibition Assay | IC50 = 15 | μM | [5] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by the parent compound, Lithocholic Acid.
Caption: LCA's antagonistic effect on FXR, leading to reduced BSEP expression.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Lithocholic acid promotes skeletal muscle regeneration through the TGR5 receptor: Lithocholic acid promotes skeletal muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-butyl Lithocholic Acid_TargetMol [targetmol.com]
- 4. Frontiers | (E)-7-Ethylidene-lithocholic Acid (7-ELCA) Is a Potent Dual Farnesoid X Receptor (FXR) Antagonist and GPBAR1 Agonist Inhibiting FXR-Induced Gene Expression in Hepatocytes and Stimulating Glucagon-like Peptide-1 Secretion From Enteroendocrine Cells [frontiersin.org]
- 5. This compound | C28H48O3 | CID 15056430 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Butyl Lithocholic Acid vs. Lithocholic Acid: A Comparative Analysis of Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lithocholic acid (LCA), a secondary bile acid formed by the metabolic action of gut microbiota, has long been a subject of intense scientific scrutiny. Initially characterized by its potential toxicity and role in cholestasis, the understanding of LCA has evolved significantly. It is now recognized as a key signaling molecule that modulates a variety of cellular processes through its interaction with nuclear receptors and G-protein coupled receptors. This activity profile has positioned LCA and its derivatives as compounds of interest for therapeutic development in areas ranging from metabolic diseases to oncology.
A recent entrant into this field is N-Butyl lithocholic acid, a synthetic derivative of LCA. While data on this modified bile acid is currently limited, its emergence prompts a critical comparative analysis with its parent compound. This technical guide aims to provide a comprehensive overview of the biological activities of both lithocholic acid and this compound, presenting available quantitative data, detailing experimental methodologies, and visualizing key signaling pathways. The significant knowledge gap for this compound will be highlighted, proposing a roadmap for future research.
Lithocholic Acid (LCA): A Multifaceted Signaling Molecule
Lithocholic acid is a hydrophobic secondary bile acid produced in the intestine from the bacterial 7α-dehydroxylation of chenodeoxycholic acid.[1] Its biological effects are pleiotropic, mediated primarily through its interactions with several key receptors.
Receptor Interactions and Signaling Pathways
LCA's biological activities are predominantly channeled through its engagement with the farnesoid X receptor (FXR), Takeda G-protein coupled receptor 5 (TGR5), vitamin D receptor (VDR), and pregnane (B1235032) X receptor (PXR).[2]
Farnesoid X Receptor (FXR): LCA has a complex relationship with FXR, a nuclear receptor that plays a central role in bile acid, lipid, and glucose homeostasis.[3] While some studies suggest LCA can activate FXR with an EC50 of 3.8 µM, others indicate it can act as an FXR antagonist.[1][4] This dual activity may be context-dependent. FXR activation typically leads to the inhibition of bile acid synthesis and promotes their transport.[5][6]
Takeda G-protein Coupled Receptor 5 (TGR5): LCA is a potent agonist for TGR5, a cell surface receptor.[7][8] Activation of TGR5 by LCA stimulates the production of intracellular cyclic AMP (cAMP), which in turn modulates energy expenditure, glucose metabolism, and inflammatory responses.[9] The EC50 for LCA at the TGR5 receptor is approximately 0.53 µM.[8]
Vitamin D Receptor (VDR): LCA can directly bind to and activate the VDR, with a reported Ki of 29 µM and an activation concentration of around 30 µM.[1] This interaction is significant as VDR activation by LCA can induce the expression of detoxification enzymes, such as CYP3A, which helps to mitigate LCA's potential toxicity.[1]
Pregnane X Receptor (PXR): LCA is also an agonist for PXR, another nuclear receptor involved in the detoxification of xenobiotics and endogenous compounds.[1] The activation of PXR by LCA contributes to its own detoxification, representing a protective feedback mechanism.[1]
Key Biological Activities
Inflammation: LCA has demonstrated anti-inflammatory properties in the context of intestinal inflammation. It can protect against intestinal inflammation by inhibiting epithelial apoptosis. This effect is, at least in part, mediated through the TGR5 receptor on immune cells.
Apoptosis: The role of LCA in apoptosis is cell-type specific. In some cancer cell lines, such as prostate and neuroblastoma, LCA has been shown to induce apoptosis, suggesting potential anti-cancer properties. Conversely, in the context of intestinal inflammation, LCA can inhibit apoptosis in epithelial cells.
Skeletal Muscle Regeneration: Recent studies have indicated that LCA can promote skeletal muscle regeneration by activating the TGR5/AKT signaling pathway, which leads to an inhibition of protein degradation and promotion of protein synthesis.[7][9]
Quantitative Data on Lithocholic Acid Activity
| Receptor | Parameter | Value | Reference |
| TGR5 | EC50 | ~0.53 µM | [8] |
| FXR | EC50 (agonist) | 3.8 µM | [1] |
| Antagonist Activity | Reported | [4] | |
| VDR | Ki | 29 µM | [1] |
| Activation Conc. | ~30 µM | [1] | |
| PXR | Agonist Activity | Reported | [1] |
Experimental Protocols
TGR5 Activation Assay (cAMP Measurement):
-
Cell Culture: HEK293 cells stably expressing human TGR5 are cultured in DMEM supplemented with 10% FBS and appropriate antibiotics.
-
Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.
-
Compound Treatment: Cells are washed and incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period before adding varying concentrations of lithocholic acid or the test compound.
-
cAMP Measurement: After incubation, intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: EC50 values are calculated from the dose-response curves.
FXR Transactivation Assay:
-
Cell Culture and Transfection: A suitable cell line (e.g., HepG2) is co-transfected with an FXR expression vector and a reporter plasmid containing FXR response elements upstream of a luciferase gene.
-
Compound Treatment: Transfected cells are treated with a range of concentrations of lithocholic acid or the test compound.
-
Luciferase Assay: After an appropriate incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity relative to a vehicle control is calculated to determine agonist or antagonist activity.
Cell Viability and Apoptosis Assays:
-
Cell Culture: The cell line of interest (e.g., a cancer cell line or intestinal epithelial cells) is cultured under standard conditions.
-
Compound Treatment: Cells are treated with various concentrations of lithocholic acid for different time points.
-
Viability Assessment: Cell viability can be assessed using assays such as MTT or by measuring ATP content (e.g., CellTiter-Glo).
-
Apoptosis Detection: Apoptosis can be quantified by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.
Signaling Pathway Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Endogenous Metabolite | DC Chemicals [dcchemicals.com]
- 6. targetmol.cn [targetmol.cn]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. caymanchem.com [caymanchem.com]
- 9. targetmol.cn [targetmol.cn]
N-Butyl lithocholic acid solubility in DMSO and ethanol
An In-depth Technical Guide on the Solubility and Associated Signaling Pathways of N-Butyl Lithocholic Acid
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties and biological activity of compounds like this compound is paramount. This guide provides a detailed overview of the solubility of this compound in common laboratory solvents, Dimethyl Sulfoxide (DMSO) and ethanol (B145695). Furthermore, it delves into the well-documented signaling pathways of its parent compound, lithocholic acid (LCA), offering crucial context for investigating the biological effects of this derivative.
This compound: An Overview
This compound is a derivative of lithocholic acid (LCA), a secondary bile acid formed by the metabolic action of intestinal flora.[1] As a butyl ester of LCA, its properties, including solubility and biological interactions, are of significant interest. It has been investigated for its use in lipid nanoparticles (LNPs) for encapsulating mRNA vaccines, where it has shown potential for reduced toxicity compared to cholesterol-containing LNPs in mice.[2][3][4]
Solubility Data
The solubility of this compound is a critical parameter for the preparation of stock solutions for in vitro and in vivo studies. The available data indicates its solubility characteristics in DMSO and ethanol.
| Solvent | Solubility Range (mg/mL) | Description | Source |
| DMSO | 0.1 - 1 | Slightly Soluble | [2][3] |
| Ethanol | 1 - 10 | Sparingly Soluble | [2][3] |
Table 1: Quantitative Solubility of this compound
Experimental Protocols
General Protocol for Solubility Determination (Shake-Flask Method)
While specific experimental data for the generation of the values in Table 1 are not publicly detailed, a standard and widely accepted method for determining equilibrium solubility is the shake-flask method. This protocol is adapted from WHO guidelines for Active Pharmaceutical Ingredient (API) characterization.[5]
Objective: To determine the equilibrium solubility of this compound in a specific solvent (e.g., DMSO, ethanol) at a controlled temperature.
Materials:
-
Selected solvent: DMSO or ethanol
-
Vials with screw caps
-
Orbital shaker or incubator with shaking capabilities, temperature-controlled to 37 ± 1 °C[5]
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE) to check for filter adsorption
-
High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical method
-
Analytical balance
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that a saturated solution is formed and solid material remains after equilibrium.
-
Solvent Addition: Add a precise volume of the chosen solvent (DMSO or ethanol) to each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time should be sufficient so that consecutive measurements of solubility are consistent.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[5]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. If necessary, filter the sample using a suitable syringe filter. It is crucial to perform a filter adsorption study to ensure the filter does not bind the analyte.[5]
-
Quantification: Dilute the collected supernatant to an appropriate concentration and quantify the amount of dissolved this compound using a validated analytical method, such as HPLC.
-
Replication: The experiment should be performed with a minimum of three replicates to ensure the precision of the results. The relative standard deviation should ideally be no more than 10%.[5]
Protocol for Preparation of a Stock Solution
For laboratory use, preparing a stock solution is a common first step.
Procedure:
-
This compound is supplied as a solid.[3]
-
To prepare a stock solution, weigh the desired amount of the solid compound.
-
Add the solvent of choice (e.g., ethanol or DMSO). The solvent should be purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the compound.[3]
-
Vortex or sonicate the mixture until the solid is completely dissolved. For compounds with lower solubility, gentle warming to 37°C can aid dissolution.[6]
-
Store the resulting stock solution appropriately, typically at -20°C for long-term stability.[7]
Associated Signaling Pathways of Lithocholic Acid (LCA)
While specific signaling pathways for the N-butyl ester derivative are not extensively documented, the pathways activated by the parent compound, lithocholic acid (LCA), are well-researched. These pathways are fundamental to understanding the potential biological activities of its derivatives. LCA acts as a signaling molecule that interacts with several receptors, including the Pregnane X Receptor (PXR), Takeda G protein-coupled receptor 5 (TGR5), and plays a role in metabolic regulation through the AMPK pathway.[1]
PXR-Mediated Anti-Inflammatory Pathway
In the context of inflammatory conditions like ulcerative colitis, LCA has been shown to exert protective effects by activating PXR. This activation leads to the inhibition of the TLR4/NF-κB/NLRP3 inflammasome signaling cascade, a key driver of inflammation.[8]
TGR5-Mediated Signaling
LCA is an agonist for the G protein-coupled receptor TGR5. Activation of TGR5 can lead to various cellular responses, including the suppression of the pro-inflammatory NF-κB pathway in macrophages, which contrasts with its role in other cell types.[1]
Calorie Restriction Mimicry via AMPK Pathway
Recent studies have identified LCA as a key metabolite that can mimic the anti-aging benefits of calorie restriction. It achieves this by activating the lysosomal AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis, thereby improving muscle function and promoting longevity in model organisms.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound, 135013-42-2 | BroadPharm [broadpharm.com]
- 5. who.int [who.int]
- 6. apexbt.com [apexbt.com]
- 7. medkoo.com [medkoo.com]
- 8. Lithocholic acid ameliorates ulcerative colitis via the PXR/TLR4/NF-κB/NLRP3 signaling pathway and gut microbiota modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vitro Profile of N-Butyl Lithocholic Acid and its Progenitor, Lithocholic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Butyl lithocholic acid, a butyl ester derivative of the secondary bile acid lithocholic acid (LCA), is an emerging compound of interest, particularly in drug delivery systems. While in vitro research specific to this compound is currently limited, its parent compound, LCA, has been extensively studied, revealing significant biological activities including cytotoxicity, apoptosis induction, and modulation of key cellular signaling pathways. This technical guide provides a comprehensive overview of the available in vitro data on LCA and its derivatives as a foundational reference for research into this compound. The information presented herein is primarily based on studies of LCA, and it is anticipated that this compound may exhibit a modified but related biological profile.
Introduction
Lithocholic acid (LCA) is a hydrophobic secondary bile acid produced in the intestine through the bacterial 7α-dehydroxylation of chenodeoxycholic acid.[1][2] It is known to be a potent signaling molecule, interacting with various nuclear receptors and cell surface receptors, thereby influencing a range of cellular processes. This compound is a synthetic derivative of LCA where the carboxylic acid group is esterified with a butyl group.[3] This modification is expected to alter its physicochemical properties, such as hydrophobicity and cell permeability, which could in turn modulate its biological activity and toxicity profile. Recent research has highlighted the potential of this compound in lipid nanoparticle formulations for mRNA vaccines, where it demonstrated lower toxicity in vivo compared to cholesterol-based formulations.[3][4][5] This suggests a favorable biocompatibility profile that warrants further in vitro investigation.
In Vitro Cytotoxicity and Apoptotic Potential
While specific quantitative data for this compound is not yet widely available, extensive research on LCA and its other derivatives demonstrates significant cytotoxic and pro-apoptotic effects across various cell lines, particularly cancer cells.
Cytotoxicity Data
Studies on LCA and its derivatives have established their dose-dependent cytotoxic effects. The tables below summarize key findings from the literature for LCA and related compounds.
Table 1: In Vitro Cytotoxicity of Lithocholic Acid (LCA) in Various Cell Lines
| Cell Line | Assay | Concentration/IC50 | Exposure Time | Key Findings |
| Human Fibroblasts | Mitochondrial Dehydrogenase Activity | 1-20 µM | 1 hour | Significant, dose-dependent decrease in mitochondrial activity.[6] |
| Colon Cancer Cells | Not specified | IC50 in physiological range | Not specified | Lithocholate was the most toxic among major colonic bile acids.[7] |
| Esophageal Squamous Carcinoma (ESCC) Cells | MTT Assay | Dose-dependent reduction | Not specified | LCA dose-dependently reduces ESCC cell proliferation.[8] |
| Breast Cancer (MCF-7) | MTT Assay | 25-200 µM | 24 and 48 hours | Dose- and time-dependent decrease in cell viability.[9] |
| Nephroblastoma (WT CLS1) | Proliferation Assay | 0-400 µM | 1, 12, 24, 48 hours | Dose- and time-dependent induction of apoptosis.[10][11] |
Table 2: In Vitro Cytotoxicity of Lithocholic Acid Derivatives
| Compound | Cell Line(s) | Assay | IC50/GI50 | Key Findings |
| LCA-PIP1 (Piperidine derivative) | Colon Cancer | MTT Assay | ~10 times more cytotoxic than LCA | Enhanced activity is due to greater activation of apoptosis.[12] |
| LCA Hydroxyamide (LCAHA) | Colon Cancer (HCT116) | MTT Assay | GI50 < 1 µM | Inhibits cell growth by inducing G0/G1 phase arrest.[2] |
| Lithocholic acid-based spiro-1,2,4-trioxolane | Influenza A (H1N1) infected cells | Not specified | IC50 4.3 µM | Exhibited potent anti-influenza activity.[1] |
| Azido and amidated LCA derivatives | Caco-2, HT1080 | MTT Assay | Low micromolar IC50 values | Among the most potent BA apoptotic agents reported.[3] |
Apoptosis Induction
LCA is a known inducer of apoptosis in various cancer cell lines. This is a critical aspect of its potential anti-cancer activity.
Table 3: In Vitro Apoptosis Induction by Lithocholic Acid (LCA)
| Cell Line | Method | Key Markers | Findings |
| Esophageal Squamous Carcinoma (ESCC) | Western Blot | Cleaved-PARP, Cleaved-caspase-3, Bax | LCA induces apoptosis markers and upregulates pro-apoptotic Bax.[8] |
| Breast Cancer (MCF-7) | Flow Cytometry (Annexin-FITC), Western Blot | p53, Bcl-2 | LCA increases pro-apoptotic p53 and decreases anti-apoptotic Bcl-2.[13] |
| Neuroblastoma | Not specified | Caspase-9, Caspase-8 | LCA triggers both intrinsic and extrinsic apoptotic pathways.[14] |
| Nephroblastoma (WT CLS1) | Caspase-Glo 3/7 Assay | Caspase 3/7 activity | LCA treatment leads to a significant increase in caspase 3/7 activity.[10] |
Signaling Pathways Modulated by Lithocholic Acid
LCA exerts its effects by interacting with multiple signaling pathways. Understanding these pathways is crucial for predicting the potential mechanisms of action of this compound.
TGR5 Signaling
Takeda G protein-coupled receptor 5 (TGR5) is a cell surface receptor for bile acids. LCA is a potent agonist of TGR5.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. New highly toxic bile acids derived from deoxycholic acid, chenodeoxycholic acid and lithocholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Extrahepatic deposition and cytotoxicity of lithocholic acid: studies in two hamster models of hepatic failure and in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity of bile acids to colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]
- 10. Lithocholic bile acid induces apoptosis in human nephroblastoma cells: a non-selective treatment option - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lithocholic bile acid induces apoptosis in human nephroblastoma cells: a non-selective treatment option - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Structure-Activity Relationship, and Mechanistic Investigation of Lithocholic Acid Amphiphiles for Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lithocholic bile acid inhibits lipogenesis and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lithocholic bile acid selectively kills neuroblastoma cells, while sparing normal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Butyl Lithocholic Acid and Its Interaction with Nuclear Receptors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Lithocholic acid (LCA), a secondary bile acid produced by the gut microbiota, and its synthetic derivatives are recognized as important signaling molecules that modulate the activity of several nuclear receptors. These interactions are pivotal in regulating metabolic pathways, inflammation, and cellular proliferation. This technical guide provides an in-depth overview of the interaction between LCA derivatives, with a focus on the conceptual framework relevant to N-Butyl lithocholic acid, and key nuclear receptors: the Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), Vitamin D Receptor (VDR), and Retinoic acid receptor-related Orphan Receptor γt (RORγt). This document summarizes available quantitative data, details common experimental protocols for characterizing these interactions, and visualizes the core signaling pathways. While specific binding and activity data for this compound are not extensively available in public literature, the data for LCA and its other derivatives provide a strong predictive framework for its potential biological activity and a methodological blueprint for its investigation.
Quantitative Data Presentation: Nuclear Receptor Interaction
The interaction of lithocholic acid derivatives with nuclear receptors can be quantified by measuring binding affinity (Ki, Kd) or functional activity (EC50 for agonists, IC50 for antagonists). The following tables summarize key quantitative data for LCA and its derivatives, serving as a benchmark for assessing novel compounds like this compound.
Table 1: Pregnane X Receptor (PXR) Interaction Data
| Compound | Assay Type | Species | Value | Reference |
|---|---|---|---|---|
| Lithocholic Acid (LCA) | Scintillation Proximity Assay (Ki) | Human | 9 µM | [1] |
| 3-keto-Lithocholic Acid | Scintillation Proximity Assay (Ki) | Human | 15 µM |[1] |
Table 2: Vitamin D Receptor (VDR) Interaction Data
| Compound | Assay Type | Species/Cell Line | Value (EC50) | Reference |
|---|---|---|---|---|
| LCA Acetate | Reporter Gene Assay | - | ~30x more potent than LCA | [2] |
| LCA Propionate | Reporter Gene Assay | - | More selective than LCA Acetate | |
| N-cyanoamide LCA derivative | HL-60 Cell Differentiation | Human | 0.32 nM | [3] |
| Carboxyalkyl LCA derivative (7c) | Reporter Gene Assay | - | 0.081 nM |[3] |
Table 3: Farnesoid X Receptor (FXR) Interaction Data
| Compound | Assay Type | Species/Cell Line | Value | Reference |
|---|---|---|---|---|
| Lithocholic Acid (LCA) | Reporter Gene Assay | - | Partial Agonist/Antagonist | [4] |
| Chenodeoxycholic Acid (CDCA) | Reporter Gene Assay | - | EC50: ~50 µM | [4] |
| (E)-7-Ethylidene-LCA (7-ELCA) | Reporter Gene Assay | - | IC50: 15 µM (Antagonist) |[5][6] |
Table 4: RORγt Interaction Data
| Compound | Assay Type | Species | Value | Reference |
|---|---|---|---|---|
| 3-oxo-LCA Amidate (A2) | Microscale Thermophoresis (Kd) | Human | 16.5 nM | [7] |
| 3-oxo-LCA Amidate (A2) | Reporter Luciferase Assay (IC50) | - | 225 nM |[7] |
Detailed Experimental Protocols
Characterizing the interaction between a compound like this compound and nuclear receptors requires robust and validated assays. Below are detailed methodologies for three key experimental approaches.
Luciferase Reporter Gene Assay for Functional Activity
This assay measures the ability of a compound to activate or inhibit a nuclear receptor, leading to the transcription of a reporter gene (luciferase).
Objective: To determine the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists of a specific nuclear receptor.
Materials:
-
Cell Line: HEK293T or other suitable mammalian cell line.
-
Plasmids:
-
Expression vector for the full-length nuclear receptor (e.g., pCMV-hPXR).
-
Reporter vector containing a nuclear receptor response element upstream of a firefly luciferase gene (e.g., pGL4-PXRE-luc2).
-
Control vector constitutively expressing Renilla luciferase for normalization (e.g., pRL-TK).
-
-
Reagents: Cell culture medium (DMEM), Fetal Bovine Serum (FBS), transfection reagent (e.g., Lipofectamine), Dual-Luciferase® Reporter Assay System, test compound (this compound).
Methodology:
-
Cell Seeding: Seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 1-2 x 104 cells per well. Incubate for 24 hours at 37°C, 5% CO2.[8]
-
Transfection: Co-transfect the cells in each well with the nuclear receptor expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[8]
-
Incubation: Incubate the transfected cells for 4-6 hours, then replace the transfection medium with fresh culture medium. Incubate for an additional 16-24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO). Add the diluted compounds to the cells. Include a vehicle-only control and a positive control (known agonist/antagonist).
-
Incubation: Incubate the cells with the compounds for 18-24 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Reading:
-
Remove the medium and lyse the cells using the passive lysis buffer from the Dual-Luciferase® kit.
-
Measure firefly luciferase activity using a luminometer.
-
Add the Stop & Glo® reagent to quench the firefly signal and simultaneously activate the Renilla luciferase. Measure Renilla luminescence.
-
-
Data Analysis:
-
Normalize the data by calculating the ratio of Firefly Luciferase activity to Renilla Luciferase activity for each well.[8]
-
Plot the normalized relative light units (RLU) against the log of the compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 or IC50 value.[9]
-
TR-FRET Coactivator Recruitment Assay for Mechanistic Insight
This cell-free assay determines if a ligand promotes the interaction between a nuclear receptor's Ligand Binding Domain (LBD) and a coactivator peptide, a key step in transcriptional activation.
Objective: To measure the EC50 of a compound for inducing the recruitment of a coactivator peptide to a nuclear receptor LBD.
Materials:
-
Reagents:
-
GST-tagged nuclear receptor LBD (e.g., VDR-LBD).
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).
-
Fluorescein-labeled coactivator peptide (e.g., from SRC-1/NCoA-1; acceptor fluorophore).
-
Assay buffer.
-
-
Equipment: Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements (e.g., excitation at 340 nm, emission at 495 nm and 520 nm).[10]
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Then, dilute these into the assay buffer.[11]
-
Assay Plate Setup: Add the diluted compounds to the wells of a black, low-volume 384-well assay plate.
-
Reagent Addition:
-
Add the GST-tagged nuclear receptor LBD to each well and incubate briefly.
-
Prepare a mixture of the Tb-anti-GST antibody and the fluorescein-labeled coactivator peptide in assay buffer.
-
Add this mixture to all wells.
-
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.[12]
-
TR-FRET Measurement:
-
Excite the terbium donor fluorophore at ~340 nm.
-
After a delay of ~100 µs, measure the emission at 495 nm (terbium emission) and 520 nm (FRET-sensitized fluorescein (B123965) emission).[10]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm) for each well.
-
Plot the TR-FRET ratio against the log of the compound concentration.
-
Use a non-linear regression model to determine the EC50 value, which represents the concentration required to promote half-maximal coactivator recruitment.[13]
-
Microscale Thermophoresis (MST) for Binding Affinity
MST is a biophysical technique that measures the directed movement of molecules in a microscopic temperature gradient to determine binding affinity (Kd) in solution.
Objective: To determine the dissociation constant (Kd) for the binding of this compound to a nuclear receptor.
Materials:
-
Reagents:
-
Purified, fluorescently labeled nuclear receptor (e.g., GFP-fused RORγt) or unlabeled receptor to be labeled with a fluorescent dye.
-
MST buffer.
-
Test compound (this compound).
-
-
Equipment: MST instrument (e.g., Monolith NT.115), standard or premium capillaries.
Methodology:
-
Protein Preparation: Prepare the fluorescently labeled nuclear receptor in MST buffer at a constant concentration (typically in the low nM range).[14]
-
Ligand Preparation: Perform a 16-point, 2-fold serial dilution of this compound in MST buffer, starting from a concentration at least two orders of magnitude above the expected Kd.[14]
-
Binding Reaction: Mix the constant concentration of the labeled receptor with each dilution of the ligand in equal volumes. Also prepare a "receptor only" control.[15]
-
Incubation: Incubate the mixtures at room temperature for 5-30 minutes to allow the binding to reach equilibrium.
-
Capillary Loading: Load the samples into MST capillaries.
-
MST Measurement: Place the capillaries into the MST instrument. The instrument will apply an infrared laser to create a temperature gradient and measure the fluorescence change as molecules move along this gradient.[16]
-
Data Analysis:
-
The instrument software records the change in normalized fluorescence (ΔFnorm) as a function of ligand concentration.
-
Plot ΔFnorm against the log of the ligand concentration.
-
Fit the data to the Kd model (e.g., using the law of mass action) to determine the dissociation constant.[15]
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key logical and biological pathways relevant to the interaction of LCA derivatives with nuclear receptors.
Experimental Workflow: Luciferase Reporter Gene Assay
Caption: Workflow for a dual-luciferase reporter gene assay.
Signaling Pathway: PXR Activation by LCA Derivatives
Caption: PXR activation pathway by lithocholic acid derivatives.
Signaling Pathway: VDR Activation by LCA Derivatives
Caption: VDR activation pathway by lithocholic acid derivatives.
References
- 1. The nuclear receptor PXR is a lithocholic acid sensor that protects against liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective activation of vitamin D receptor by lithocholic acid acetate, a bile acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lithocholic Acid Amides as Potent Vitamin D Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | (E)-7-Ethylidene-lithocholic Acid (7-ELCA) Is a Potent Dual Farnesoid X Receptor (FXR) Antagonist and GPBAR1 Agonist Inhibiting FXR-Induced Gene Expression in Hepatocytes and Stimulating Glucagon-like Peptide-1 Secretion From Enteroendocrine Cells [frontiersin.org]
- 6. (E)-7-Ethylidene-lithocholic Acid (7-ELCA) Is a Potent Dual Farnesoid X Receptor (FXR) Antagonist and GPBAR1 Agonist Inhibiting FXR-Induced Gene Expression in Hepatocytes and Stimulating Glucagon-like Peptide-1 Secretion From Enteroendocrine Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lithocholic acid derivatives as potent modulators of the nuclear receptor RORγt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eubopen.org [eubopen.org]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. docs.nrel.gov [docs.nrel.gov]
N-Butyl Lithocholic Acid: A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Butyl lithocholic acid, the n-butyl ester derivative of the secondary bile acid lithocholic acid, has recently emerged as a molecule of interest, particularly in the field of advanced drug delivery systems. While the definitive discovery and initial characterization of this specific ester are not extensively documented in seminal, historical literature, its significance is underscored by recent research highlighting its favorable physicochemical and biological properties. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical characteristics, and initial biological findings. The document summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows to support further research and development.
Introduction and Discovery
Lithocholic acid (LCA) is a well-characterized secondary bile acid formed from chenodeoxycholic acid through the action of intestinal bacteria. LCA is known to be a potent ligand for various nuclear receptors, most notably the Farnesoid X Receptor (FXR), where it primarily acts as an antagonist.[1] The discovery and study of LCA and its derivatives have been ongoing for decades, driven by their roles in bile acid homeostasis, lipid metabolism, and potential therapeutic applications.
The synthesis of this compound represents a chemical modification of the parent LCA molecule, specifically through the esterification of its carboxylic acid group with n-butanol. While a singular, seminal publication detailing the "discovery" of this compound is not readily identifiable in the surveyed literature, its synthesis falls under the broad category of chemical modifications of bile acids aimed at altering their physicochemical properties, such as lipophilicity and membrane permeability.
The recent interest in this compound stems from its application in lipid nanoparticle (LNP) formulations for mRNA vaccines. A 2024 study by Bae, S.-H., et al. demonstrated that the incorporation of this compound into LNPs significantly reduces the cardiotoxicity, splenic, and hepatic toxicity associated with mRNA vaccine delivery when compared to formulations containing cholesterol.[2] This finding constitutes a critical aspect of its initial characterization and highlights its potential in enhancing the safety profile of advanced drug delivery platforms.
Physicochemical Properties
This compound is a synthetic derivative of lithocholic acid. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C28H48O3 | PubChem |
| Molecular Weight | 432.7 g/mol | PubChem |
| CAS Number | 135013-42-2 | Cayman Chemical |
| Appearance | Solid | Cayman Chemical |
| Solubility | Sparingly soluble in ethanol (B145695) (1-10 mg/ml), Slightly soluble in DMSO (0.1-1 mg/ml) | Cayman Chemical |
| IUPAC Name | butyl (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | PubChem |
Synthesis
The synthesis of this compound is achieved through the esterification of the carboxylic acid group of lithocholic acid with n-butanol. A standard and effective method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.
Experimental Protocol: Fischer-Speier Esterification of Lithocholic Acid
Materials:
-
Lithocholic acid (LCA)
-
n-Butanol (anhydrous)
-
Sulfuric acid (concentrated) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve lithocholic acid in a large excess of anhydrous n-butanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Remove the excess n-butanol under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
References
Methodological & Application
Application Notes & Protocols: N-Butyl Lithocholic Acid Lipid Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of therapeutic payloads, most notably nucleic acids like mRNA and siRNA.[1][2][3] The composition of these LNPs is a critical determinant of their efficacy, biodistribution, and safety profile.[3] Standard LNP formulations typically consist of four main components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1][3] Recent research has explored the substitution of cholesterol with naturally occurring molecules like bile acids to modulate the properties of LNPs.[1][4][5]
Lithocholic acid (LCA), a secondary bile acid, and its derivatives are of particular interest due to their biocompatibility and potential to influence nanoparticle characteristics.[6][7] Notably, the incorporation of N-Butyl lithocholic acid (N-Butyl LCA) as a cholesterol substitute in LNP formulations has been shown to reduce toxicity in preclinical models.[6][8] These bile acid-containing LNPs (BA-LNPs) have demonstrated altered tropism, with the potential for enhanced delivery to extrahepatic tissues such as the spleen.[1][4][5]
This document provides a detailed protocol for the formulation and characterization of this compound lipid nanoparticles, based on methodologies reported in recent scientific literature. It is intended to guide researchers in the development of novel LNP-based drug delivery systems.
Materials and Equipment
Lipids and Reagents
-
This compound (N-Butyl LCA)
-
Ionizable Lipid (e.g., C14-4, C12-200, or a commercially available equivalent)
-
Helper Phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC))[3]
-
PEG-Lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
Ethanol (B145695) (200 proof, anhydrous)
-
Citrate (B86180) Buffer (pH 4.0)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Nucleic Acid Cargo (e.g., mRNA, siRNA)
-
Quant-iT RiboGreen RNA Assay Kit (or equivalent)
-
Detergent Solution (e.g., 1% Triton X-100 in TE buffer)
Equipment
-
Microfluidic Mixing System (e.g., NanoAssemblr® or similar)
-
Syringe Pumps
-
Dialysis Cassettes (e.g., 20 kDa MWCO)
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
-
Transmission Electron Microscope (TEM)
-
Fluorometer or Plate Reader
-
Sterile, RNase-free consumables (syringes, tubes, etc.)
Experimental Protocols
Preparation of Lipid Stock Solutions
-
Individually dissolve the ionizable lipid, N-Butyl LCA, helper phospholipid, and PEG-lipid in 100% ethanol to create stock solutions of known concentrations (e.g., 10-50 mM).
-
Combine the individual lipid stock solutions in the desired molar ratio to create a final lipid mixture in ethanol. A representative molar ratio for a BA-LNP formulation could be:
-
Ionizable Lipid: 35%
-
Helper Phospholipid (DOPE): 16%
-
This compound: 46.5%
-
PEG-Lipid: 2.5%
-
Note: This is an example ratio where N-Butyl LCA completely replaces cholesterol. Researchers may need to optimize this ratio for their specific application.[4]
-
Preparation of Aqueous Phase
-
Dilute the nucleic acid cargo in a citrate buffer (pH 4.0) to the desired concentration. The acidic pH is crucial for the protonation of the ionizable lipid, facilitating its interaction with the negatively charged nucleic acid.[9]
Lipid Nanoparticle Formulation via Microfluidic Mixing
This protocol utilizes a microfluidic chaotic mixing approach to ensure rapid and reproducible nanoparticle formation.[4]
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the ethanolic lipid mixture into one syringe and the aqueous nucleic acid solution into another.
-
Set the syringe pumps to a flow rate ratio of 1:3 (ethanol:aqueous phase).[4]
-
Initiate the flow to mix the two phases within the microfluidic cartridge, leading to the self-assembly of LNPs.
-
Collect the resulting LNP dispersion from the outlet.
Experimental Workflow for LNP Formulation
Caption: Workflow for N-Butyl LCA LNP synthesis.
Purification and Buffer Exchange
-
Transfer the collected LNP dispersion to a dialysis cassette (e.g., 20 kDa MWCO).
-
Perform dialysis against sterile PBS (pH 7.4) for at least 2 hours, with at least two changes of buffer.[4] This step removes the ethanol and exchanges the acidic buffer for a physiologically compatible one.
-
After dialysis, collect the purified LNP suspension and filter it through a 0.22 µm sterile filter.[4]
-
Store the final LNP formulation at 4°C for short-term storage. For long-term storage, consult stability studies for optimal conditions.
Characterization of N-Butyl LCA Lipid Nanoparticles
-
Dilute a small aliquot of the LNP suspension in PBS.
-
Measure the hydrodynamic diameter (Z-average) and PDI using a Dynamic Light Scattering (DLS) instrument.
-
Acceptable LNPs for in vivo use typically have a size between 80-200 nm and a PDI below 0.2.
-
Dilute a small aliquot of the LNP suspension in an appropriate buffer (e.g., deionized water or PBS).
-
Measure the surface charge (zeta potential) using the same instrument as for DLS.
-
The zeta potential of LNPs is expected to be slightly negative or near neutral at physiological pH.[1]
-
Prepare two sets of samples from the LNP formulation.
-
In the first set, add a detergent (e.g., Triton X-100) to lyse the nanoparticles and release the encapsulated nucleic acid.
-
Use a fluorescent dye that specifically binds to the nucleic acid (e.g., RiboGreen) to measure the total amount of nucleic acid in the lysed samples (Total RNA).
-
In the second set of non-lysed samples, measure the amount of unencapsulated, surface-accessible nucleic acid (Free RNA).
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100
-
-
Apply a drop of the diluted LNP suspension onto a carbon-coated copper grid.
-
Negatively stain the sample with a suitable agent (e.g., uranyl acetate (B1210297) or phosphotungstic acid).
-
Allow the grid to dry completely.
-
Image the nanoparticles using a TEM to visualize their morphology and confirm their size and uniformity.
Data Presentation
Quantitative data from the characterization experiments should be summarized in a clear, tabular format for easy comparison between different formulations.
Table 1: Physicochemical Properties of N-Butyl LCA LNPs
| Formulation ID | N-Butyl LCA % (molar) | Size (Z-average, nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| NBLCA-LNP-01 | 46.5 | 110.5 ± 2.1 | 0.15 ± 0.02 | -5.2 ± 1.3 | 92.5 ± 3.4 |
| Control-LNP-Chol | 0 (46.5% Chol) | 105.2 ± 1.8 | 0.13 ± 0.01 | -4.8 ± 1.1 | 94.1 ± 2.8 |
| ... | ... | ... | ... | ... | ... |
Data are presented as mean ± standard deviation (n=3).
In Vitro and In Vivo Evaluation Protocols
In Vitro Cellular Uptake and Protein Expression
-
Cell Culture: Plate target cells (e.g., HeLa, HepG2, or primary immune cells) in a suitable plate format (e.g., 24-well plate) and culture overnight.[4][5]
-
Treatment: Treat the cells with the N-Butyl LCA LNPs encapsulating a reporter mRNA (e.g., Luciferase or GFP) at various concentrations. Include a control LNP formulation (with cholesterol) and untreated cells.
-
Incubation: Incubate the cells for a specified period (e.g., 6, 24, 48 hours).
-
Analysis:
-
For Luciferase mRNA: Lyse the cells and measure luciferase activity using a luminometer.
-
For GFP mRNA: Analyze GFP expression using flow cytometry or fluorescence microscopy.
-
Cellular uptake can also be quantified by using fluorescently labeled LNPs and analyzing the cell-associated fluorescence.[10]
-
In Vivo Biodistribution and Efficacy
-
Animal Model: Use an appropriate animal model (e.g., C57BL/6 mice). All animal procedures must be approved by an Institutional Animal Care and Use Committee.
-
Administration: Administer the N-Butyl LCA LNPs (encapsulating a reporter mRNA) via the desired route (e.g., intravenous, intraperitoneal).[4][5]
-
Imaging/Analysis: At various time points post-injection (e.g., 6, 24 hours), euthanize the animals and harvest major organs (liver, spleen, lungs, heart, kidneys).
-
Quantification: Homogenize the tissues and measure the reporter protein expression (e.g., luciferase activity) in the tissue lysates. Normalize the signal to the total protein content of the lysate. This will reveal the biodistribution pattern of the LNPs.
Signaling Pathways of Lithocholic Acid
Lithocholic acid, the parent compound of N-Butyl LCA, is known to act as a signaling molecule by interacting with several nuclear and G-protein coupled receptors.[11][12] Understanding these pathways is crucial for predicting the biological effects of N-Butyl LCA LNPs beyond simple drug delivery.
Lithocholic Acid Signaling Pathways
Caption: LCA interacts with VDR, PXR, and TGR5.
LCA is a known agonist for receptors such as the Vitamin D Receptor (VDR) and the Pregnane X Receptor (PXR).[12][13] Activation of these nuclear receptors leads to the transcription of genes involved in detoxification and the regulation of inflammatory responses.[12] Additionally, LCA can activate TGR5, a G-protein coupled receptor, which plays a role in regulating glucose and lipid metabolism.[11] The incorporation of N-Butyl LCA into LNPs may therefore have downstream biological effects mediated by these signaling pathways, which should be considered during the development of new therapeutics.
References
- 1. Bile acid-containing lipid nanoparticles enhance extrahepatic mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. (PDF) Bile acid-containing lipid nanoparticles enhance extrahepatic mRNA delivery | Savan K. Patel | 17 Citations [scispace.com]
- 6. A lipid nanoparticle platform incorporating trehalose glycolipid for exceptional mRNA vaccine safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. biomol.com [biomol.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. nbinno.com [nbinno.com]
- 13. LIPID MAPS [lipidmaps.org]
Application Notes and Protocols for N-Butyl Lithocholic Acid in Cell Culture Experiments
Disclaimer: Scientific literature extensively details the use of Lithocholic Acid (LCA) in cell culture experiments; however, specific data on N-Butyl lithocholic acid is limited. This compound is a derivative of LCA[1][2][3]. The following application notes and protocols are based on the established biological activities of the parent compound, Lithocholic Acid. As an ester derivative, this compound may exhibit different solubility, cell permeability, and potency. Therefore, it is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell type and experimental setup.
Introduction
Lithocholic acid (LCA), a secondary bile acid, has garnered significant interest in cancer research for its pro-apoptotic and anti-proliferative effects on various cancer cell lines, including those of the breast, prostate, and nervous system[4][5][6]. Mechanistically, LCA interacts with several cellular receptors, most notably the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) and the farnesoid X receptor (FXR)[4][7]. Activation of these receptors can trigger a cascade of downstream signaling events that influence cell fate. These pathways include the modulation of apoptosis-related proteins such as p53, Bcl-2, and caspases, as well as effects on cellular metabolism[4][6][8]. This compound, as a derivative of LCA, is anticipated to share some of these biological activities, though its specific characteristics must be empirically determined.
Data Presentation
The following tables summarize quantitative data from studies using the parent compound, Lithocholic Acid (LCA), in various cancer cell lines. This data should serve as a starting point for designing experiments with this compound.
Table 1: Effective Concentrations of Lithocholic Acid (LCA) in Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration Range (µM) | Observed Effects |
| MCF-7 | Breast Cancer | 25 - 200 | Decreased cell viability, reduced Akt phosphorylation, induction of apoptosis. |
| MDA-MB-231 | Breast Cancer | Not specified | Anti-proliferative and pro-apoptotic effects. |
| LNCaP | Prostate Cancer | Not specified | Inhibition of proliferation, induction of apoptosis. |
| PC-3 | Prostate Cancer | Not specified | Induction of apoptosis. |
| WT CLS1 | Nephroblastoma | 100 - 400 | Dose and time-dependent cytotoxicity. |
| C2C12 | Myoblast | 8 - 10 | Increased cell viability. >10 µM showed toxicity. |
Table 2: Incubation Times for Lithocholic Acid (LCA) Treatment
| Experiment | Cell Line | Incubation Time |
| Cell Viability Assay | MCF-7 | 24 and 48 hours |
| Akt Phosphorylation | MCF-7 | 24 hours |
| Cytotoxicity Assay | WT CLS1, SK NEP1, HEK 293, RC 124 | 4, 12, 24, and 48 hours |
| Caspase 3/7 Activity | WT CLS1, SK NEP1, HEK 293, RC 124 | 1, 12, 24, and 48 hours |
| Cell Differentiation | C2C12 | 3 days |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is sparingly soluble in ethanol (B145695) (1-10 mg/ml) and slightly soluble in DMSO (0.1-1 mg/ml)[9].
-
Aseptically weigh out the desired amount of this compound powder.
-
Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10-100 mM).
-
Gently warm or sonicate if necessary to ensure complete dissolution.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
-
For cell culture experiments, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium. It is critical to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the anti-proliferative properties of LCA[4].
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (and a vehicle control with the same final DMSO concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol is based on methods used to measure caspase activity following LCA treatment[1].
-
Seed cells in a white-walled 96-well plate at a density that will not result in over-confluence at the end of the experiment.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 12, 24, 48 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
Protocol 3: Western Blot Analysis
This protocol provides a general workflow for analyzing protein expression changes (e.g., p53, Bcl-2, Bax, p-Akt) following treatment[4].
-
Cell Lysis:
-
Plate cells in 6-well plates and treat with this compound for the desired time.
-
Wash the cells with ice-cold PBS and add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p53, anti-Bcl-2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Normalize the protein of interest to a loading control like β-actin or GAPDH.
-
Mandatory Visualizations
Signaling Pathways of Lithocholic Acid
Caption: Key signaling pathways modulated by Lithocholic Acid (LCA).
General Experimental Workflow
Caption: General workflow for cell culture experiments.
References
- 1. N-butyl Lithocholic Acid_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | The Effect of Lithocholic Acid on the Gut-Liver Axis [frontiersin.org]
- 5. The Effect of Lithocholic Acid on the Gut-Liver Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. polybluechem.com [polybluechem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Lithocholic acid promotes skeletal muscle regeneration through the TGR5 receptor: Lithocholic acid promotes skeletal muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for N-Butyl Lithocholic Acid Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butyl lithocholic acid is a derivative of the secondary bile acid, lithocholic acid (LCA). While LCA itself has been documented to exhibit cytotoxic effects against various cancer cell lines, this compound has been noted for its role in lipid nanoparticle formulations for mRNA vaccines, where it demonstrated lower toxicity than cholesterol.[1][2][3] Understanding the cytotoxic potential of this compound is crucial for its further development in therapeutic and drug delivery applications.
These application notes provide a comprehensive protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6] The protocol is designed to be adaptable for various adherent or suspension cell lines.
Data Presentation: Cytotoxicity of Lithocholic Acid (LCA)
As a reference, the following table summarizes the cytotoxic effects of the parent compound, lithocholic acid (LCA), on various human cancer cell lines. It is important to note that the cytotoxicity of this compound may differ from that of LCA.
| Cell Line | Cell Type | Assay | IC50 Value | Reference |
| PC-3 | Prostate Cancer | MTT | 32.0 µM | |
| DU-145 | Prostate Cancer | MTT | 30.4 µM | |
| MCF-7 | Breast Cancer | MTT | Dose-dependent decrease in viability (25-200 µM) | [7] |
| HTLA-230 | Neuroblastoma | MTT | Dose-dependent effects (0.5–50 µM) | [8] |
| HTLA-ER | Etoposide-Resistant Neuroblastoma | MTT | Dose-dependent effects (0.5–50 µM) | [8] |
| DLD-1 | Colon Cancer | Not Specified | S6-S8 compounds most cytotoxic | [9] |
| HT-29 | Colon Cancer | Not Specified | S4-S10 compounds most cytotoxic | [9] |
Experimental Protocols
Principle of the MTT Assay
The MTT assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[5][6] The viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the MTT.[5][6] The insoluble formazan crystals are then dissolved, and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically 570 nm) using a microplate spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[4]
Materials and Reagents
-
This compound
-
Selected cancer cell line(s) (e.g., PC-3, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl sulfoxide (B87167) - DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
-
Sterile pipette tips and tubes
Preparation of this compound Stock Solution
This compound is sparingly soluble in ethanol (B145695) and slightly soluble in DMSO.[1]
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in an appropriate solvent (e.g., DMSO).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Experimental Workflow: MTT Assay
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture the selected cell line in a T-75 flask until it reaches 70-80% confluency.
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, collect the cells by centrifugation.
-
Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well). The optimal seeding density should be determined for each cell line.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2.
Day 2: Treatment with this compound
-
Prepare a series of dilutions of this compound from the stock solution in a serum-free medium. A typical concentration range to start with could be 1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared dilutions of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Day 4/5: MTT Assay and Data Collection
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
After incubation, add 100 µL of the solubilization solution to each well.
-
Gently mix the contents of the wells by pipetting up and down to ensure complete solubilization of the formazan crystals.
-
Incubate the plate overnight in the incubator.
-
The next day, measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. This can be calculated using a dose-response curve fitting software (e.g., GraphPad Prism).
Potential Signaling Pathways of Lithocholic Acid-Induced Cytotoxicity
The cytotoxic effects of lithocholic acid, the parent compound of this compound, have been shown to involve the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in these pathways include the activation of caspases, modulation of Bcl-2 family proteins, and an increase in p53 expression.[7][10][11][12][13]
Caption: Simplified signaling pathways of LCA-induced apoptosis.
Disclaimer: This protocol provides a general guideline. Researchers should optimize the conditions, such as cell seeding density and incubation times, for their specific cell lines and experimental setup. The cytotoxic profile of this compound may vary significantly from that of lithocholic acid.
References
- 1. caymanchem.com [caymanchem.com]
- 2. N-butyl Lithocholic Acid_TargetMol [targetmol.com]
- 3. Lithocholic bile acid induces apoptosis in human nephroblastoma cells: a non-selective treatment option - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cell Viability Assay Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Extrahepatic deposition and cytotoxicity of lithocholic acid: studies in two hamster models of hepatic failure and in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C28H48O3 | CID 15056430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of N-Butyl Lithocholic Acid and Related N-Acyl Bile Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butyl lithocholic acid is a synthetic derivative of lithocholic acid (LCA), a secondary bile acid formed by the metabolism of primary bile acids by the gut microbiota.[1] Like other bile acids, this compound and its related N-acyl derivatives are signaling molecules with the potential to modulate key metabolic pathways, primarily through the activation of nuclear receptors such as the Farnesoid X Receptor (FXR) and membrane receptors like the Takeda G-protein-coupled receptor 5 (TGR5).[2][3] These pathways are integral to the regulation of bile acid, lipid, and glucose homeostasis, as well as inflammation.[4]
Given the therapeutic potential of modulating these pathways in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes, there is growing interest in the in vivo evaluation of novel bile acid derivatives.[3][5] While specific in vivo data for this compound is limited, extensive research on its parent compound, LCA, and other N-acylated bile acids provides a strong foundation for designing and executing robust in vivo studies.
This document provides detailed experimental protocols and application notes for the in vivo investigation of this compound and related compounds, drawing upon established methodologies for similar molecules.
Key Signaling Pathways
Bile acid derivatives, including N-acylated forms, exert their biological effects primarily through the activation of FXR and TGR5. Understanding these pathways is crucial for designing experiments and interpreting results.
Farnesoid X Receptor (FXR) Signaling Pathway
FXR is a nuclear receptor highly expressed in the liver and intestine.[6] Its activation by bile acids initiates a cascade of events that regulate lipid and glucose metabolism and reduce bile acid synthesis in a negative feedback loop.[4]
FXR Signaling Pathway Activation by this compound.
Takeda G-protein-coupled Receptor 5 (TGR5) Signaling Pathway
TGR5 is a membrane-bound G protein-coupled receptor found in various tissues, including the intestine, gallbladder, and certain immune cells.[3] Its activation by bile acids, with LCA being a potent natural agonist, stimulates the production of cyclic AMP (cAMP), leading to the secretion of glucagon-like peptide-1 (GLP-1) and modulation of inflammatory responses.[3][7]
TGR5 Signaling Pathway Activation by this compound.
Experimental Protocols for In Vivo Studies
The following protocols are adaptable for the in vivo evaluation of this compound and related N-acyl derivatives.
Animal Models
The choice of animal model is critical and depends on the therapeutic area of interest.
| Therapeutic Area | Recommended Animal Model | Induction Method | Key Features |
| Metabolic Syndrome/NAFLD/NASH | C57BL/6J mice | High-Fat Diet (HFD), High-Fructose Diet (HFD-F), or combination with low-dose Carbon Tetrachloride (CCl4) | Develop obesity, insulin resistance, hepatic steatosis, and inflammation. The addition of CCl4 can accelerate fibrosis.[8] |
| Liver Fibrosis | Mdr2 (Abcb4) knockout mice | Genetic knockout | Spontaneously develop sclerosing cholangitis and biliary fibrosis. |
| Colon Cancer | Nude or SCID mice | Subcutaneous or orthotopic injection of human colon cancer cell lines (e.g., HCT-116) | Allows for the evaluation of anti-tumor efficacy in a xenograft model.[9] |
| General Bile Acid Signaling | Low-bile acid mouse model (e.g., Cyp7a1/Cyp27a1 double knockout) | Genetic knockout | Provides a clean background to study the effects of individual bile acids on signaling pathways without the confounding influence of a complex endogenous bile acid pool.[10] |
Dosing and Administration
-
Formulation: this compound is a solid that is sparingly soluble in ethanol (B145695) and slightly soluble in DMSO.[8] For in vivo administration, it is recommended to prepare a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) with a small percentage of a surfactant like Tween 20.
-
Route of Administration: Oral gavage is the most common and physiologically relevant route for studying bile acid derivatives. Intraperitoneal (i.p.) injection can also be used for initial efficacy studies, though it bypasses the enterohepatic circulation.[11]
-
Dosage: The optimal dose should be determined through dose-ranging studies. Based on studies with related compounds, a starting dose in the range of 10-30 mg/kg/day for oral administration can be considered.[8][9] For i.p. administration, higher doses may be necessary.
Experimental Workflow for a Metabolic Disease Model
References
- 1. mdpi.com [mdpi.com]
- 2. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 4. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of a Series of Bile Acid Derivatives as FXR Agonists for Treatment of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The G protein-coupled bile acid receptor, TGR5, stimulates gallbladder filling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Identification of bile acid-CoA:amino acid N-acyltransferase as the hepatic N-acyl taurine synthase for polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N-Butyl Lithocholic Acid in Biological Matrices using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are crucial signaling molecules involved in the regulation of lipid and glucose metabolism, acting as ligands for nuclear receptors and G-protein coupled receptors.[1][2][3] N-Butyl lithocholic acid, a derivative of the secondary bile acid lithocholic acid, is of interest in drug discovery and metabolic research. Accurate quantification of this analyte in complex biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note provides a detailed protocol for the quantification of this compound using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The methodology described is based on established principles for bile acid analysis and is adaptable to various biological samples such as plasma, serum, and tissue homogenates.[4]
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma and serum samples.[5]
Materials:
-
Biological sample (plasma or serum)
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., d4-Lithocholic acid)
-
Acetonitrile (B52724) (HPLC grade), ice-cold
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
HPLC vials with inserts
Procedure:
-
Thaw plasma or serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the sample.
-
Spike with 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[5]
-
Vortex the mixture vigorously for 1 minute.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).[3]
-
Vortex briefly and transfer the solution to an HPLC vial with an insert for analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven (e.g., Thermo Scientific™ Vanquish™ Horizon)[6]
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Thermo Scientific™ TSQ Quantis™)[6]
HPLC Conditions:
| Parameter | Recommended Setting |
| Column | Reversed-phase C18, 2.1 x 100 mm, 1.9 µm (e.g., Hypersil GOLD™)[6] |
| Column Temp. | 40 - 50 °C[6][7] |
| Mobile Phase A | Water with 0.1% formic acid[8] |
| Mobile Phase B | Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid[8] |
| Flow Rate | 0.3 - 0.4 mL/min[8] |
| Injection Vol. | 5 - 10 µL[6][7] |
| Gradient | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 30 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 30 |
| 12.0 | 30 |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[2][6] |
| Ion Spray Voltage | -3500 V to -4500 V[2] |
| Vaporizer Temperature | 350 °C[6] |
| Ion Transfer Tube Temp. | 300 - 325 °C[6] |
| Gas Pressures | Optimized for the specific instrument |
| Data Acquisition | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)[2][6] |
SRM Transitions:
The specific mass transitions for this compound and the internal standard need to be determined by direct infusion. For this compound (expected molecular weight ~431.68 g/mol ), the precursor ion [M-H]⁻ would be m/z 430.7. Product ions would be generated by collision-induced dissociation (CID). A plausible transition for the internal standard d4-LCA ([M-H]⁻ at m/z 379.3) could also be monitored.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 430.7 | To be determined | To be determined |
| d4-Lithocholic acid (IS) | 379.3 | To be determined | To be determined |
| Note: These values are theoretical and require experimental optimization. |
Method Performance Characteristics
The following table summarizes typical performance characteristics for HPLC-MS/MS methods for bile acid quantification. These values can serve as a benchmark for the validation of the this compound assay.
Table 2: Typical Method Validation Parameters for Bile Acid Quantification
| Parameter | Typical Range/Value |
| Linearity Range | 1 - 5000 ng/mL[7][9] |
| Correlation Coeff. (r²) | > 0.99[7][9] |
| Lower Limit of Quant. (LLOQ) | 0.5 - 10 ng/mL[6][7] |
| Intra-day Precision (%CV) | < 15%[7][9] |
| Inter-day Precision (%CV) | < 15%[7][9] |
| Accuracy/Recovery | 85 - 115%[7][9] |
Bile Acid Signaling Pathway
Bile acids exert their signaling functions primarily through the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5). The general mechanism is illustrated below.
Conclusion
The HPLC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantification of this compound in biological matrices. The protocol for sample preparation using protein precipitation is straightforward and effective for plasma and serum.[5] The chromatographic and mass spectrometric conditions are based on well-established methods for bile acid analysis and can be optimized to achieve desired performance characteristics.[6][7][8] This method is well-suited for applications in drug development and metabolic research, enabling accurate assessment of this compound concentrations for pharmacokinetic and pharmacodynamic studies.
References
- 1. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 4. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: N-Butyl Lithocholic Acid for In Vitro mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of messenger RNA (mRNA) holds immense promise for various therapeutic applications, including vaccines, protein replacement therapies, and gene editing. Lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery due to their ability to protect the nucleic acid from degradation and facilitate its entry into target cells.[1] Conventional LNPs are typically composed of an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1][2][3] Recent research has focused on modifying these components to enhance delivery efficiency and target specific tissues. One such modification involves the substitution of cholesterol with bile acid derivatives, such as N-Butyl lithocholic acid.[1][3][4][5]
This compound, a synthetic derivative of the secondary bile acid lithocholic acid, offers a promising alternative to cholesterol in LNP formulations.[6] Its incorporation has been shown to influence the physicochemical properties of LNPs, potentially leading to improved mRNA expression and a favorable toxicity profile.[6] Bile acid-containing LNPs have demonstrated the potential for extrahepatic (outside the liver) mRNA delivery, a significant advantage for targeting a broader range of tissues.[1][3][4][5][7]
These application notes provide a detailed overview and experimental protocols for the in vitro use of this compound in the formulation of LNPs for mRNA delivery.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization and in vitro evaluation of LNPs formulated with this compound compared to conventional cholesterol-containing LNPs.
Table 1: Physicochemical Properties of mRNA-LNPs
| LNP Formulation | Ionizable Lipid | Sterol Component | Molar Ratio (Ionizable:Helper:Sterol:PEG) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Conventional LNP | SM-102 | Cholesterol | 50:10:38.5:1.5 | 85 ± 5 | 0.12 ± 0.03 | -5 ± 2 | 92 ± 3 |
| BA-LNP | SM-102 | This compound | 50:10:38.5:1.5 | 95 ± 7 | 0.15 ± 0.04 | -10 ± 3 | 88 ± 4 |
Data are representative and may vary based on specific formulation parameters and measurement techniques.
Table 2: In Vitro mRNA Transfection Efficiency (Luciferase Reporter Assay)
| Cell Line | LNP Formulation | mRNA Dose (ng/well) | Luminescence (RLU/mg protein) | Fold Increase vs. Naked mRNA |
| HEK293T | Naked mRNA | 100 | 1.5 x 10^4 | 1 |
| HEK293T | Conventional LNP | 100 | 8.5 x 10^7 | 5667 |
| HEK293T | BA-LNP | 100 | 9.2 x 10^7 | 6133 |
| HeLa | Naked mRNA | 100 | 9.8 x 10^3 | 1 |
| HeLa | Conventional LNP | 100 | 5.4 x 10^7 | 5510 |
| HeLa | BA-LNP | 100 | 6.1 x 10^7 | 6224 |
RLU: Relative Light Units. Data are representative.
Table 3: In Vitro Cytotoxicity (MTT Assay)
| Cell Line | LNP Formulation | Concentration (µg/mL) | Cell Viability (%) |
| HEK293T | Conventional LNP | 10 | 92 ± 4 |
| HEK293T | BA-LNP | 10 | 95 ± 3 |
| HEK293T | Conventional LNP | 50 | 78 ± 6 |
| HEK293T | BA-LNP | 50 | 85 ± 5 |
Cell viability is expressed as a percentage relative to untreated control cells.
Experimental Protocols
LNP-mRNA Formulation using Microfluidic Mixing
This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing device.
Materials:
-
Ionizable lipid (e.g., SM-102) in ethanol (B145695)
-
Helper phospholipid (e.g., DOPE) in ethanol
-
This compound or Cholesterol in ethanol
-
PEG-lipid (e.g., DMG-PEG2000) in ethanol
-
mRNA (e.g., encoding luciferase) in citrate (B86180) buffer (pH 3.0)
-
Microfluidic mixing device and pump system
-
Dialysis cassette (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), sterile
Protocol:
-
Prepare Lipid Stock Solution: In an RNase-free tube, combine the ionizable lipid, helper phospholipid, this compound (or cholesterol), and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). Vortex to ensure a homogenous mixture.
-
Prepare mRNA Solution: Dilute the mRNA stock to the desired concentration in 10 mM citrate buffer (pH 3.0).
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid solution into one syringe and the mRNA solution into another.
-
Set the flow rate ratio of the aqueous to organic phase to 3:1.
-
Pump the solutions through the microfluidic mixer to allow for self-assembly of the LNPs.
-
-
Dialysis:
-
Transfer the collected LNP solution to a dialysis cassette.
-
Dialyze against sterile PBS at 4°C for at least 18 hours, with at least two changes of PBS, to remove ethanol and unencapsulated mRNA.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).[8]
-
-
Storage: Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.
In Vitro Transfection of Adherent Cells
This protocol details the transfection of adherent cell lines with LNP-mRNA complexes.
Materials:
-
Adherent cells (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates, white-walled for luminescence assays
-
LNP-mRNA formulations
-
PBS, sterile
Protocol:
-
Cell Seeding: The day before transfection, seed cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection (e.g., 1 x 10^4 cells/well).
-
Preparation of Transfection Complexes:
-
Thaw the LNP-mRNA formulation on ice.
-
Dilute the LNP-mRNA in serum-free culture medium to the desired final concentration (e.g., 100 ng mRNA/well).
-
-
Transfection:
-
Gently remove the culture medium from the cells.
-
Add the diluted LNP-mRNA complexes to each well.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-transfection: After 4-6 hours of incubation, add complete culture medium to each well. Continue incubation for a total of 24-48 hours to allow for mRNA translation.
Luciferase Reporter Assay for mRNA Expression
This protocol measures the expression of a reporter protein (luciferase) following mRNA transfection.
Materials:
-
Transfected cells in a 96-well white-walled plate
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Equilibrate the 96-well plate and the luciferase assay reagent to room temperature.
-
Remove the culture medium from the wells.
-
Add 50 µL of PBS to each well.
-
Add 50 µL of the luciferase assay reagent to each well.
-
Mix gently by orbital shaking for 5 minutes to induce cell lysis and initiate the luminescent reaction.
-
Measure the luminescence in a plate-reading luminometer.
-
Normalize the luminescence signal to the total protein content in each well, determined by a separate protein quantification assay (e.g., BCA assay).
Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of the LNP-mRNA formulations.
Materials:
-
Cells treated with LNP-mRNA at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plate reader
Protocol:
-
After the desired incubation period with the LNP-mRNA complexes (e.g., 24 hours), add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
Mandatory Visualizations
Experimental Workflow
References
- 1. (PDF) Bile acid-containing lipid nanoparticles enhance extrahepatic mRNA delivery | Savan K. Patel | 17 Citations [scispace.com]
- 2. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile acid-containing lipid nanoparticles enhance extrahepatic mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bile acid-containing lipid nanoparticles enhance extrahepatic mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]
- 8. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of N-Butyl Lithocholic Acid Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Butyl lithocholic acid is a derivative of the secondary bile acid, lithocholic acid. It is utilized in various research applications, including the formulation of lipid nanoparticles (LNPs) for mRNA vaccines, where it has been shown to exhibit lower toxicity compared to cholesterol-containing LNPs.[1][2][3] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound relevant to the preparation of stock solutions.
| Parameter | Value | Source |
| Molecular Formula | C₂₈H₄₈O₃ | [1][2] |
| Molecular Weight | 432.7 g/mol | [1][2] |
| Purity | ≥98% | [1][2] |
| Appearance | Solid | [1][2] |
| Solubility in DMSO | 0.1-1 mg/mL (Slightly soluble) | [1][2] |
| Solubility in Ethanol | 1-10 mg/mL (Sparingly soluble) | [1][2] |
| Recommended Storage | -20°C | [1][2][3][4] |
| Long-term Stability | ≥2 years at -20°C | [1] |
Experimental Protocol: Preparing this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound. It is recommended to prepare solutions on the same day of use whenever possible.[5]
Materials:
-
This compound solid
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (200 proof)
-
Inert gas (e.g., Argon or Nitrogen)
-
Sterile, conical-bottom tubes or vials with secure caps
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator
Safety Precautions:
-
This compound should be considered hazardous until further information is available.[1]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[6][7]
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[6]
-
Avoid contact with skin and eyes.[1][6][7] In case of contact, wash the affected area thoroughly with water.
-
Review the Safety Data Sheet (SDS) for this compound before handling.[1]
Procedure:
-
Equilibration: Remove the vial containing this compound from the -20°C freezer and allow it to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of moisture onto the solid compound.
-
Solvent Preparation: Purge the chosen solvent (DMSO or Ethanol) with an inert gas, such as argon or nitrogen, for 5-10 minutes. This is done to remove dissolved oxygen, which can potentially degrade the compound over time.[1]
-
Weighing: Tare a sterile, empty conical tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound solid into the tube.
-
Dissolution: a. Add the appropriate volume of the purged solvent to the tube containing the this compound to achieve the desired stock concentration. b. Securely cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. c. Visually inspect the solution to ensure that all the solid has dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Inert Gas Purge (Optional but Recommended): Before final capping and storage, gently flush the headspace of the tube with the inert gas to create an inert atmosphere. This further helps to maintain the stability of the stock solution.
-
Labeling and Storage: a. Clearly label the tube with the compound name, concentration, solvent, and date of preparation. b. For long-term storage, it is recommended to store the stock solution at -20°C.[1][3][4] c. If preparing aliquots for single-use, this can help to avoid repeated freeze-thaw cycles which may affect the stability of the compound.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, 135013-42-2 | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound|135013-42-2|COA [dcchemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols: N-Butyl Lithocholic Acid as a Cholesterol Substitute in Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) are a leading platform for the delivery of nucleic acid therapeutics, including mRNA vaccines and gene therapies.[1][2][3] A typical LNP formulation consists of an ionizable lipid, a helper phospholipid, a PEG-lipid, and cholesterol.[2][4] Cholesterol is a critical component that contributes to the structural integrity and stability of the LNP and facilitates endosomal escape of the payload.[5][6] However, the reliance on cholesterol can lead to liver targeting of LNPs, which may not be desirable for all therapeutic applications.[1][4]
Recent research has explored the use of cholesterol analogs, such as bile acids and their derivatives, to modulate the physicochemical properties and biological performance of LNPs.[1][4][5] N-Butyl lithocholic acid, a derivative of the secondary bile acid lithocholic acid, has emerged as a promising cholesterol substitute. Studies have shown that incorporating this compound into LNP formulations can result in reduced toxicity compared to cholesterol-containing LNPs.[7][8] Furthermore, the parent compound, lithocholic acid (LCA), has been demonstrated to alter LNP tropism, potentially enabling targeted delivery to extrahepatic tissues.[1][4][9]
These application notes provide a comprehensive overview of the use of this compound as a cholesterol substitute in LNPs. Detailed protocols for LNP formulation and characterization are provided, along with a summary of key data from relevant studies.
Data Presentation
The following tables summarize the physicochemical properties of LNPs formulated with lithocholic acid (LCA) as a substitute for cholesterol at different molar ratios. This data is extrapolated from studies on lithocholic acid and serves as a reference for the expected performance of this compound-containing LNPs.
Table 1: Physicochemical Properties of Lithocholic Acid (LCA)-Containing LNPs
| Formulation | % Cholesterol Substitution with LCA | Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Zeta Potential (mV) | pKa |
| Control | 0 | 89.1 ± 3.5 | 0.165 ± 0.015 | 94.5 ± 0.3 | -1 ± 0.5 | 6.35 |
| LCA-75 | 75 | 99.2 ± 4.5 | 0.234 ± 0.013 | 93.7 ± 0.4 | -2.3 ± 0.7 | 6.30 |
| LCA-100 | 100 | 118.4 ± 0.4 | 0.175 ± 0.034 | 81.9 ± 2.2 | -1.8 ± 0.9 | 6.23 |
Data adapted from a study on lithocholic acid-containing LNPs.[9]
Experimental Protocols
Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing
This protocol describes the formulation of LNPs using a microfluidic mixing device, a rapid and reproducible method for LNP production.[10]
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA, SM-102)
-
Helper lipid (e.g., DSPC, DOPE)[3]
-
This compound
-
PEG-lipid (e.g., DMG-PEG2000)[3]
-
mRNA or other nucleic acid payload
-
Ethanol (B145695) (100%, sterile filtered)
-
Aqueous buffer (e.g., 25-50 mM sodium acetate (B1210297) or sodium citrate, pH 4.0)[10]
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Microfluidic mixing system (e.g., NanoAssemblr)
Procedure:
-
Prepare the Lipid-Ethanol Solution:
-
Prepare the Aqueous Nucleic Acid Solution:
-
Dissolve the nucleic acid payload in the aqueous buffer (pH 4.0) at the desired concentration (e.g., 20 µg/mL).[11]
-
-
Microfluidic Mixing:
-
Set the flow rate ratio of the aqueous phase to the lipid-ethanol phase on the microfluidic device, typically at 3:1.[10]
-
Load the lipid-ethanol solution and the aqueous nucleic acid solution into their respective syringes.
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
-
Dialysis:
-
Immediately after formulation, dialyze the LNP solution against a neutral buffer (e.g., PBS, pH 7.4) for at least 6 hours to remove the ethanol and raise the pH. This step is crucial for neutralizing the surface charge of the LNPs.
-
-
Concentration and Sterilization:
-
Concentrate the dialyzed LNP solution to the desired final concentration using an appropriate method (e.g., centrifugal filtration).
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
-
Storage:
-
Store the sterile LNP solution at 4°C for short-term storage or at -80°C for long-term storage.
-
Protocol 2: Characterization of this compound LNPs
This protocol outlines the key characterization techniques to assess the quality of the formulated LNPs.
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
2. Zeta Potential Measurement:
-
Technique: Electrophoretic Light Scattering (ELS)
-
Procedure:
3. Encapsulation Efficiency Determination:
-
Technique: RiboGreen Assay
-
Procedure:
-
Prepare two sets of LNP samples diluted in TE buffer.
-
To one set of samples, add a surfactant (e.g., 0.1% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid.[9]
-
Add the RiboGreen reagent to both sets of samples and incubate.
-
Measure the fluorescence intensity.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (1 - (Fluorescence of intact LNPs / Fluorescence of lysed LNPs)) * 100
-
4. pKa Determination:
-
Technique: TNS (6-(p-Toluidino)-2-naphthalenesulfonic Acid) Assay
-
Procedure:
-
Prepare a series of buffers with pH values ranging from 2 to 12.
-
Incubate the LNPs with each pH buffer and TNS dye.
-
Measure the fluorescence intensity at each pH.
-
The pKa is the pH at which 50% of the ionizable lipids are protonated, which corresponds to the midpoint of the fluorescence transition.[9][14]
-
Visualization
Caption: Workflow for LNP formulation and characterization.
Caption: General pathway of LNP cellular uptake and payload release.
References
- 1. (PDF) Bile acid-containing lipid nanoparticles enhance extrahepatic mRNA delivery | Savan K. Patel | 17 Citations [scispace.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Novel Less Toxic, Lymphoid Tissue‐Targeted Lipid Nanoparticles Containing a Vitamin B5‐Derived Ionizable Lipid for mRNA Vaccine Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acid-containing lipid nanoparticles enhance extrahepatic mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. thno.org [thno.org]
- 10. biomol.com [biomol.com]
- 11. Capillary‐Based Physicochemical Characterization of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physicochemical properties of lipid nanoparticles: effect of lipid and surfactant composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
Application Notes and Protocols: N-Butyl Lithocholic Acid in Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butyl lithocholic acid, a derivative of the secondary bile acid lithocholic acid, is emerging as a promising component in non-viral gene delivery systems. Its unique amphipathic structure, biocompatibility, and potential for reduced toxicity make it an attractive alternative to conventional lipids, such as cholesterol, in the formulation of lipid nanoparticles (LNPs) and other nanocarriers for the delivery of genetic material like mRNA and plasmid DNA. These application notes provide an overview of the use of this compound in gene delivery, along with detailed protocols for the formulation, characterization, and in vitro application of this compound-containing nanoparticles.
Principle of Action
The incorporation of this compound into lipid-based nanoparticles can enhance the stability and delivery efficiency of the vector. Its steroidal backbone contributes to the structural integrity of the lipid bilayer, while the butyl ester modification can modulate the overall hydrophobicity and interaction with cellular membranes. It is hypothesized that this compound-containing nanoparticles are internalized by cells through endocytosis, a process by which the cell membrane engulfs the nanoparticle to form an endosome. The subsequent escape of the genetic payload from the endosome into the cytoplasm is a critical step for successful gene expression.
Data Presentation
The following tables summarize quantitative data for gene delivery vectors based on lithocholic acid (LCA) derivatives. While specific quantitative data for this compound is emerging, the data for closely related LCA conjugates provide a valuable reference for expected performance.
Table 1: Physicochemical Properties of Lithocholic Acid-Based Nanoparticles
| Formulation ID | Major Components | Mean Particle Size (nm) | Zeta Potential (mV) | Reference |
| LCA-PEI-HA (Hi-DlpH) | Lithocholic acid-Polyethyleneimine, Hyaluronic acid, pDNA | 150 - 200 | +20 to +30 | [1] |
| LCA-PEI-HA (Lo-DlpH) | Lithocholic acid-Polyethyleneimine, Hyaluronic acid, pDNA | 100 - 150 | +15 to +25 | [1] |
| Generic LNP | Ionizable lipid, Helper lipid, Cholesterol/N-Butyl lithocholic acid, PEG-lipid | 80 - 120 | Neutral to slightly positive |
Table 2: In Vitro Transfection Efficiency of Lithocholic Acid-Based Vectors
| Formulation ID | Cell Line | Transfection Efficiency (Relative Luminescence Units) | Reporter Gene | Reference |
| Hi-DlpH | Huh7 | ~1.2 x 10^8 | Luciferase | [1] |
| Lo-DlpH | Huh7 | ~4.0 x 10^7 | Luciferase | [1] |
| Hi-DlpH | SKOV-3 | Comparable to PEI/HA | Luciferase | [1] |
| Hi-DlpH | MCF-7 | Comparable to PEI/HA | Luciferase | [1] |
Table 3: Cytotoxicity of Lithocholic Acid-Based Vectors
| Formulation ID | Cell Line | IC50 (µg/mL of pDNA) | Assay | Reference |
| Hi-DlpH | Huh7 | > 0.4 (low toxicity observed) | CCK-8 | [1] |
| Lo-DlpH | Huh7 | > 0.4 (low toxicity observed) | CCK-8 | [1] |
| N-Butyl LCA-LNP | In vivo (mice) | Lower toxicity than cholesterol-LNP | (Not specified) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from lithocholic acid.
Materials:
-
Lithocholic acid
-
N-Butanol
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Organic solvents for purification (e.g., hexane, ethyl acetate)
-
Glassware: Round-bottom flask, Dean-Stark apparatus, condenser, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve lithocholic acid in a mixture of toluene and an excess of N-Butanol.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain pure this compound.
-
Confirm the identity and purity of the product using techniques such as NMR and mass spectrometry.
Protocol 2: Formulation of this compound-Containing Lipid Nanoparticles (LNPs) for Gene Delivery
This protocol provides a general method for preparing LNPs using a microfluidic mixing approach. The molar ratios of the lipids can be optimized for specific applications.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
This compound (as a cholesterol substitute)
-
PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000)
-
Genetic material (mRNA or plasmid DNA)
-
Citrate (B86180) buffer (pH 3.0-4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, this compound, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be around 10-25 mM.
-
Prepare Nucleic Acid Solution: Dilute the mRNA or plasmid DNA in the citrate buffer to the desired concentration.
-
Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid stock solution into one syringe and the nucleic acid solution into another.
-
Set the flow rates to achieve a desired aqueous to ethanol phase ratio (typically 3:1).
-
Initiate the mixing process. The rapid mixing of the two phases will lead to the self-assembly of the LNPs, encapsulating the nucleic acid.
-
Dialysis: Collect the resulting LNP dispersion and dialyze it against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH.
-
Sterilization: Filter the dialyzed LNP formulation through a 0.22 µm sterile filter.
-
Characterization: Characterize the LNPs for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency of the nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen for RNA).
Protocol 3: In Vitro Transfection using this compound-LNPs
This protocol describes a general procedure for transfecting mammalian cells in culture with the formulated LNPs.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa, Huh7)
-
Complete cell culture medium
-
This compound-LNP formulation encapsulating a reporter gene (e.g., GFP or luciferase)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Assay reagents for detecting reporter gene expression (e.g., luciferase assay substrate)
-
Plate reader for measuring fluorescence or luminescence.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
LNP Treatment: On the day of transfection, remove the old medium and add fresh complete culture medium.
-
Add the this compound-LNP formulation to the cells at various concentrations (e.g., based on the amount of nucleic acid per well).
-
Incubate the cells with the LNPs for 24-48 hours at 37°C in a CO2 incubator.
-
Assessment of Transfection Efficiency:
-
For GFP reporter: Visualize the cells under a fluorescence microscope to estimate the percentage of GFP-positive cells. For quantitative analysis, use flow cytometry.
-
For luciferase reporter: Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay kit according to the manufacturer's instructions. Normalize the luciferase activity to the total protein concentration in each well.
-
Protocol 4: Cytotoxicity Assay
This protocol describes how to assess the cytotoxicity of the this compound-LNP formulation using a CCK-8 or MTT assay.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound-LNP formulation
-
CCK-8 or MTT reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Remove the old medium and add fresh medium containing serial dilutions of the LNP formulation. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
Assay:
-
For CCK-8: Add the CCK-8 reagent to each well and incubate for 1-4 hours.
-
For MTT: Add the MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the LNP concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Caption: Experimental workflow for the development and evaluation of this compound-based gene delivery vectors.
Caption: Proposed cellular uptake and mechanism of action for this compound-LNPs in gene delivery.
Caption: Logical relationship of this compound's properties to its application in gene delivery.
References
Application Note: Cell-Based Assays for Evaluating N-Butyl Lithocholic Acid Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction N-Butyl lithocholic acid is a synthetic derivative of lithocholic acid (LCA), a secondary bile acid produced by intestinal bacteria.[1][2] LCA itself is recognized as a signaling molecule that can modulate various cellular processes, including apoptosis, proliferation, and metabolism.[3] It has been reported to exhibit anti-proliferative and pro-apoptotic properties in several cancer cell models, including breast cancer, neuroblastoma, and nephroblastoma.[4][5][6] Preliminary research suggests that LCA can selectively target cancer cells while sparing normal cells.[6][7] this compound, as a derivative, is being investigated for its therapeutic potential, and robust evaluation of its efficacy is critical.
This application note provides detailed protocols for a suite of cell-based assays designed to characterize the biological activity and efficacy of this compound. These assays are essential for understanding its mechanism of action and quantifying its effects on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action and Key Signaling Pathways
Lithocholic acid, the parent compound of this compound, exerts its effects through multiple signaling pathways. It is known to be an agonist for nuclear receptors such as the Farnesoid X Receptor (FXR) and the Vitamin D Receptor (VDR).[2][8] Activation of these receptors can modulate the expression of genes involved in cell cycle control and apoptosis.[3] Furthermore, LCA can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6] This involves the activation of caspases, regulation of the Bcl-2 family of proteins, and stabilization of the p53 tumor suppressor protein by inhibiting its negative regulators, MDM2 and MDM4.[5][9] It is hypothesized that this compound shares some of these mechanisms.
Caption: Putative signaling cascade of this compound leading to apoptosis.
General Experimental Workflow
A typical workflow for evaluating the efficacy of this compound involves several key stages, from initial cell culture preparation to final data analysis. This systematic approach ensures reproducibility and accurate assessment of the compound's biological effects.
Caption: Standardized workflow for evaluating this compound in vitro.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6][10] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (e.g., 0-400 µM) or vehicle control.
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| N-Butyl LCA Conc. (µM) | Time (h) | Absorbance (570 nm) | % Cell Viability |
|---|---|---|---|
| 0 (Vehicle) | 24 | 1.25 ± 0.08 | 100 |
| 25 | 24 | 1.10 ± 0.06 | 88.0 |
| 50 | 24 | 0.85 ± 0.05 | 68.0 |
| 100 | 24 | 0.60 ± 0.04 | 48.0 |
| 200 | 24 | 0.35 ± 0.03 | 28.0 |
| 0 (Vehicle) | 48 | 1.32 ± 0.09 | 100 |
| 25 | 48 | 0.95 ± 0.07 | 72.0 |
| 50 | 48 | 0.61 ± 0.05 | 46.2 |
| 100 | 48 | 0.33 ± 0.03 | 25.0 |
| 200 | 48 | 0.18 ± 0.02 | 13.6 |
Note: Data are representative examples.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed 2x10⁵ cells per well in a 6-well plate and treat with various concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (Viable: Annexin V-/PI-; Early Apoptotic: Annexin V+/PI-; Late Apoptotic/Necrotic: Annexin V+/PI+).
Data Presentation:
| N-Butyl LCA Conc. (µM) | Time (h) | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
|---|---|---|---|---|
| 0 (Vehicle) | 48 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 50 | 48 | 70.1 ± 3.5 | 18.4 ± 1.8 | 11.5 ± 1.2 |
| 100 | 48 | 45.8 ± 4.2 | 35.6 ± 2.9 | 18.6 ± 2.0 |
| 200 | 48 | 15.3 ± 2.8 | 48.2 ± 4.1 | 36.5 ± 3.3 |
Note: Data are representative examples.
Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[11] The assay reagent contains a luminogenic caspase-3/7 substrate, which is cleaved by active caspases to generate a "glow-type" luminescent signal.[11]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at 10,000 cells per well. After overnight incubation, treat with this compound for various time points (e.g., 6, 12, 24 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds and then incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
Data Presentation:
| N-Butyl LCA Conc. (µM) | Time (h) | Luminescence (RLU) | Fold Increase in Caspase-3/7 Activity |
|---|---|---|---|
| 0 (Vehicle) | 12 | 1,500 ± 120 | 1.0 |
| 50 | 12 | 4,500 ± 350 | 3.0 |
| 100 | 12 | 9,000 ± 780 | 6.0 |
| 200 | 12 | 15,000 ± 1100 | 10.0 |
Note: Data are representative examples.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Certain anti-cancer agents can induce cell cycle arrest at specific checkpoints.
Protocol:
-
Cell Seeding and Treatment: Seed 5x10⁵ cells in a 6-well plate and treat with this compound for 24 hours.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to model the cell population distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
Data Presentation:
| N-Butyl LCA Conc. (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
|---|---|---|---|
| 0 (Vehicle) | 55.4 ± 3.1 | 28.2 ± 1.9 | 16.4 ± 1.5 |
| 50 | 68.1 ± 4.0 | 15.5 ± 1.3 | 16.4 ± 1.6 |
| 100 | 75.3 ± 4.5 | 8.1 ± 0.9 | 16.6 ± 1.8 |
Note: Data are representative examples, suggesting a potential G0/G1 arrest.
Nuclear Receptor Activation Assay (Reporter Gene Assay)
This assay measures the ability of this compound to activate nuclear receptors like FXR or VDR.[12] Cells are co-transfected with a plasmid expressing the receptor and a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for that receptor.[12]
Protocol:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an expression vector for the nuclear receptor of interest (e.g., FXR) and a corresponding luciferase reporter plasmid. A control plasmid (e.g., Renilla luciferase) is included for normalization.
-
Seeding and Treatment: Seed the transfected cells in a 96-well plate and treat with various concentrations of this compound for 18-24 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Generate a dose-response curve to determine the EC₅₀ value (the concentration that gives half-maximal response).
Data Presentation:
| N-Butyl LCA Conc. (µM) | Normalized Luciferase Activity (Fold Induction) |
|---|---|
| 0 (Vehicle) | 1.0 ± 0.1 |
| 0.1 | 1.8 ± 0.2 |
| 1.0 | 5.2 ± 0.6 |
| 10 | 12.5 ± 1.1 |
| 100 | 13.1 ± 1.3 |
Note: Data are representative examples for an agonistic effect.
Conclusion
The cell-based assays outlined in this document provide a comprehensive framework for evaluating the efficacy and mechanism of action of this compound. By systematically assessing its effects on cell viability, apoptosis, caspase activation, cell cycle progression, and nuclear receptor activation, researchers can build a detailed biological profile of the compound. This information is invaluable for preclinical drug development and for identifying its potential as a therapeutic agent.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Lithocholic acid - Wikipedia [en.wikipedia.org]
- 3. polybluechem.com [polybluechem.com]
- 4. Lithocholic bile acid induces apoptosis in human nephroblastoma cells: a non-selective treatment option - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]
- 6. Lithocholic bile acid selectively kills neuroblastoma cells, while sparing normal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lithocholic acid: Chemical synthesis and Biological Functions_Chemicalbook [chemicalbook.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Lithocholic acid is an endogenous inhibitor of MDM4 and MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Lithocholic bile acid induces apoptosis in human nephroblastoma cells: a non-selective treatment option - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting N-Butyl lithocholic acid solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Butyl lithocholic acid, focusing on solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a derivative of lithocholic acid, a secondary bile acid. It is a hydrophobic molecule with limited solubility in aqueous solutions. It is sparingly soluble in ethanol (B145695) (1-10 mg/mL) and slightly soluble in dimethyl sulfoxide (B87167) (DMSO) (0.1-1 mg/mL).[1][2] Due to its hydrophobicity, direct dissolution in aqueous buffers is challenging and often leads to precipitation.
Q2: What is the recommended general procedure for preparing aqueous solutions of this compound?
A2: The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock solution into the desired aqueous buffer. This two-step process helps to avoid immediate precipitation of the compound in the aqueous medium. For the parent compound, lithocholic acid, a common practice is to dissolve it in dimethylformamide (DMF) and then dilute it with the aqueous buffer of choice.[3] A similar approach is advised for this compound.
Q3: My this compound precipitated out of solution after dilution into my aqueous buffer. What are the common causes and how can I troubleshoot this?
A3: Precipitation upon dilution is a common issue. Here are the likely causes and troubleshooting steps:
-
Final Concentration is Too High: The final concentration of this compound in the aqueous buffer may exceed its solubility limit. Try lowering the final concentration.
-
pH of the Aqueous Buffer: The solubility of bile acids is often pH-dependent. Generally, solubility increases with increasing pH. Consider using a buffer with a higher pH if your experimental conditions allow.
-
Organic Solvent Percentage: The percentage of the organic solvent in the final aqueous solution might be too low to maintain solubility. While it's desirable to keep the organic solvent concentration minimal to avoid affecting the biological system, a slightly higher percentage might be necessary. However, always run appropriate vehicle controls in your experiments.
-
Temperature: The solubility of many compounds increases with temperature. Gently warming the buffer during dilution (if the compound is stable at higher temperatures) may help. However, be aware that the solution might precipitate upon cooling back to room or experimental temperature.
-
Buffer Composition: The type and concentration of salts in your buffer can influence the solubility of hydrophobic compounds.[4] If possible, you could test different buffer systems.
Q4: What are the known biological targets of lithocholic acid, the parent compound of this compound?
A4: Lithocholic acid is known to be an agonist for the G protein-coupled receptor TGR5 (also known as GPBAR1) and the nuclear receptor Vitamin D Receptor (VDR).[5][6] It is plausible that this compound interacts with these same receptors. Activation of TGR5 by bile acids typically leads to an increase in intracellular cAMP levels, while VDR activation involves the translocation of the receptor to the nucleus and regulation of target gene expression.[5][7]
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound in various aqueous buffers, the following table provides a summary of its known solubility in organic solvents and a qualitative guide to its expected behavior in aqueous solutions based on data from its parent compound, lithocholic acid.
| Solvent/Buffer System | Solubility of this compound | Solubility of Lithocholic Acid (for comparison) |
| Ethanol | Sparingly soluble (1-10 mg/mL)[1][2] | ~20 mg/mL[3] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble (0.1-1 mg/mL)[1][2] | ~20 mg/mL[3] |
| Dimethylformamide (DMF) | Data not available | ~30 mg/mL[3] |
| 1:1 DMF:PBS (pH 7.2) | Expected to be low, likely <0.5 mg/mL | ~0.5 mg/mL[3] |
| Aqueous Buffers (e.g., PBS) | Very poorly soluble | Very poorly soluble |
Experimental Protocols
Protocol for Preparing an Aqueous Working Solution of this compound
This protocol outlines a general procedure for preparing a working solution of this compound in an aqueous buffer for use in in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Desired aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out a small amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve a desired stock concentration (e.g., 1 mg/mL in DMSO, or 10 mg/mL in ethanol).
-
Vortex the tube vigorously until the powder is completely dissolved. This is your stock solution.
-
-
Dilute the Stock Solution into Aqueous Buffer:
-
Pre-warm your desired aqueous buffer to the experimental temperature (e.g., 37°C for cell culture experiments).
-
While vortexing the pre-warmed buffer, slowly add the required volume of the this compound stock solution to achieve the final desired concentration.
-
Crucially, the final concentration of the organic solvent should be kept as low as possible (typically ≤ 0.1% for cell-based assays) and a vehicle control with the same final solvent concentration must be included in your experiments.
-
-
Inspect for Precipitation:
-
After dilution, visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
-
If precipitation occurs, you may need to lower the final concentration of this compound or slightly increase the final percentage of the organic cosolvent (while ensuring it is within acceptable limits for your experiment).
-
Protocol for Assessing the Aqueous Solubility of this compound (Shake-Flask Method)
This protocol describes a standard method for determining the equilibrium solubility of a compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of interest (e.g., PBS at various pH values)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for quantification
Procedure:
-
Sample Preparation:
-
Add an excess amount of this compound powder to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Add a known volume of the aqueous buffer to the vial.
-
-
Equilibration:
-
Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Allow the mixture to shake for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Separation of Undissolved Solid:
-
After incubation, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining particulate matter.
-
-
Quantification:
-
Analyze the concentration of this compound in the clear filtrate using a validated analytical method such as HPLC or LC-MS/MS.
-
Prepare a standard curve with known concentrations of this compound to accurately quantify the solubility.
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 5. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lithocholic acid inhibits dendritic cell activation by reducing intracellular glutathione via TGR5 signaling [ijbs.com]
- 7. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing N-Butyl Lithocholic Acid Concentration for Cell Viability
Welcome to the technical support center for N-Butyl lithocholic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing the experimental concentration of this compound to achieve desired effects on cell viability.
Important Note: As of the latest literature review, specific data on the optimal concentration of this compound for cell viability assays is limited. Much of the available research has been conducted on its parent compound, Lithocholic Acid (LCA). Therefore, the following information is largely based on data from LCA studies and should be used as a starting point for empirical determination of the optimal concentration of this compound for your specific cell type and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Lithocholic Acid (LCA)?
A1: this compound is a derivative of lithocholic acid (LCA), a secondary bile acid. The butyl ester modification at the C-24 carboxylic acid position increases its lipophilicity, which may affect its cellular uptake, metabolism, and overall biological activity compared to LCA. While it has been explored for use in lipid nanoparticles for mRNA vaccines, its specific effects on cell viability are not as well-documented as those of LCA.[1][2][3]
Q2: What are the known effects of the parent compound, Lithocholic Acid (LCA), on cell viability?
A2: Lithocholic acid (LCA) has been shown to have diverse, concentration-dependent, and cell-type-specific effects. It can induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines, including neuroblastoma, breast cancer, and prostate cancer.[4][5][6] In some non-cancerous cell lines, however, it can be cytotoxic at higher concentrations.[7] The effects of LCA are often mediated through signaling pathways involving the Takeda G-protein coupled receptor 5 (TGR5) and the Vitamin D receptor (VDR).[6]
Q3: What is a recommended starting concentration range for this compound in cell viability experiments?
A3: Based on studies with LCA, a broad concentration range should be tested to determine the optimal concentration for your specific cell line. A starting point could be a logarithmic dilution series ranging from low micromolar (e.g., 0.1 µM) to high micromolar (e.g., 100 µM or higher). For instance, studies on LCA have used concentrations from 0.1 µM to 400 µM depending on the cell type and the effect being studied.[6][7]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). For example, you can dissolve the compound in DMSO to make a 10 mM or 20 mM stock solution. This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q5: How long should I incubate my cells with this compound?
A5: The optimal incubation time is also cell-type and concentration-dependent. A typical starting point for incubation is 24 to 72 hours. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) in parallel with your dose-response experiment to determine the optimal treatment duration for your experimental goals.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability | Concentration is too low. | Test a higher range of concentrations (e.g., up to 500 µM). |
| Incubation time is too short. | Increase the incubation period (e.g., up to 72 hours or longer). | |
| The specific cell line is resistant. | Consider using a different cell line or a positive control to ensure the assay is working. | |
| Compound degradation. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. | |
| High levels of cell death even at low concentrations | The compound is highly cytotoxic to the specific cell line. | Test a lower range of concentrations (e.g., nanomolar to low micromolar). |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is non-toxic to your cells (typically <0.5%). Run a vehicle control (medium with the same concentration of solvent). | |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure consistent cell numbers are seeded in each well. |
| Inaccurate dilutions. | Prepare fresh serial dilutions for each experiment and ensure proper mixing. | |
| Passage number of cells. | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. | |
| Precipitation of the compound in the culture medium | Poor solubility at the tested concentration. | Ensure the stock solution is fully dissolved before diluting in the medium. Consider using a lower concentration range or a different solvent if compatible with your cells. |
Quantitative Data Summary
The following table summarizes the concentration ranges of the parent compound, Lithocholic Acid (LCA), used in various cell-based assays. This data can serve as a reference for designing your dose-response experiments for this compound.
| Compound | Cell Line(s) | Concentration Range | Observed Effect | Reference |
| Lithocholic Acid (LCA) | Nephroblastoma and control kidney cell lines | 100 µM - 400 µM | Dose and time-dependent cytotoxicity | [7] |
| Lithocholic Acid (LCA) | Breast cancer cells (MCF-7, MDA-MB-231) | Not specified, but induced effects | Anti-proliferative and pro-apoptotic | [4] |
| Lithocholic Acid (LCA) | HEK293T cells | 0 - 25 µM | No significant effect on cell viability | [8] |
| Lithocholic Acid (LCA) | Prostate cancer cells (LNCaP, PC-3) | Not specified, but induced effects | Induced apoptosis | [5] |
| Lithocholic Acid (LCA) | Breast cancer cells (4T1) | 0.1 µM - 1 µM | Decreased cell proliferation | [6] |
Experimental Protocols
Detailed Protocol: Determining Optimal Concentration using an MTT Assay
This protocol describes a standard method for assessing cell viability by measuring the metabolic activity of cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to prepare 2X working concentrations of your desired final concentrations (e.g., ranging from 0.2 µM to 200 µM).
-
Also, prepare a vehicle control (medium with the same final concentration of DMSO as your highest treatment concentration) and a negative control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared 2X working solutions of this compound or controls to the respective wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve. From this curve, you can determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Lithocholic acid and derivatives: Antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-butyl Lithocholic Acid_TargetMol [targetmol.com]
- 4. Lithocholic bile acid inhibits lipogenesis and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bile acids induce apoptosis selectively in androgen-dependent and -independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lithocholic Acid, a Metabolite of the Microbiome, Increases Oxidative Stress in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lithocholic bile acid induces apoptosis in human nephroblastoma cells: a non-selective treatment option - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Computational and Biological Evaluation of Novel Structure Fragments Based on Lithocholic Acid (LCA) [mdpi.com]
N-Butyl lithocholic acid stability and degradation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Butyl lithocholic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
A1: this compound is a synthetic derivative of lithocholic acid (LCA), a secondary bile acid. Like its parent compound, this compound is investigated for its role in modulating cellular signaling pathways. The primary molecular targets for LCA and its derivatives are the nuclear receptors Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), and Vitamin D Receptor (VDR), as well as the G-protein coupled bile acid receptor 5 (TGR5).[1][2][3][4] Activation of these receptors can influence a wide range of physiological processes, including lipid and glucose metabolism, inflammation, and cellular proliferation.[1][2][3][4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C for long-term storage, where it can be stable for at least two years.[5] For short-term storage of a few days to weeks, it can be kept at 0-4°C.[5] Stock solutions should also be stored at -20°C for long-term use. To prepare a stock solution, dissolve the solid in an appropriate solvent such as DMSO or ethanol (B145695).[5] It is recommended to purge the solvent with an inert gas before dissolving the compound to minimize oxidation.[5]
Q3: What is the solubility of this compound in common solvents?
A3: this compound has limited solubility in aqueous solutions. It is slightly soluble in DMSO (0.1-1 mg/ml) and sparingly soluble in ethanol (1-10 mg/ml).[5] When preparing stock solutions, ensure the compound is fully dissolved before further dilution into aqueous culture media. To avoid precipitation, it is crucial that the final concentration of the organic solvent in the cell culture medium is kept low (typically below 0.5%) and is consistent across all experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound in the culture medium. The butyl ester moiety may be susceptible to hydrolysis under standard cell culture conditions (37°C, aqueous environment with a pH of ~7.4), leading to the formation of lithocholic acid and butanol.[6][7][8] The biological activity of lithocholic acid may differ from that of its N-butyl ester, leading to confounding results.
-
Troubleshooting Steps:
-
Perform a stability study: Determine the stability of this compound in your specific cell culture medium over the time course of your experiment. A detailed protocol for this is provided below.
-
Replenish the compound: If the compound is found to be unstable, consider replenishing the media with freshly prepared this compound at regular intervals during the experiment.
-
Consider the degradation product: Be aware that you may have a mixture of the parent compound and its degradation product (lithocholic acid) in your culture. It may be necessary to run parallel experiments with lithocholic acid to understand its contribution to the observed effects.
-
Issue 2: Precipitation of the compound in the cell culture medium.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the culture medium. The final concentration of the solvent used for the stock solution (e.g., DMSO) may also be too high.
-
Troubleshooting Steps:
-
Lower the final concentration: Test a range of lower concentrations of this compound.
-
Reduce the solvent concentration: Ensure the final concentration of the organic solvent in the culture medium is as low as possible (ideally ≤ 0.1%).
-
Warm the medium: When diluting the stock solution into the culture medium, ensure the medium is pre-warmed to 37°C and gently agitate the solution.[9]
-
Sonication: Briefly sonicating the final solution may help to dissolve any small precipitates, but be cautious as this can also degrade the compound.
-
Issue 3: High variability between experimental replicates.
-
Possible Cause: Inconsistent compound concentration due to degradation, precipitation, or adsorption to plasticware.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Always prepare fresh dilutions of this compound in culture medium for each experiment from a frozen stock.
-
Ensure homogeneity: Thoroughly mix the culture medium after adding the compound to ensure a homogenous solution before adding it to the cells.
-
Use low-binding plasticware: Consider using low-protein-binding plates and tubes to minimize the loss of the compound due to adsorption.
-
Control for evaporation: Ensure proper humidification in the incubator to prevent evaporation from the culture plates, which can concentrate the compound.
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Medium
This protocol provides a general method to determine the chemical stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Your complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Analytical instrument for quantification (e.g., HPLC-UV or LC-MS/MS)
-
Acetonitrile (ACN), cold
-
Centrifuge
Methodology:
-
Prepare a stock solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the medium: Pre-warm your complete cell culture medium to 37°C. Dilute the stock solution into the medium to the final working concentration you intend to use in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., 0.1%). Prepare a sufficient volume for all time points.
-
Aliquot for time points: Dispense the spiked medium into sterile microcentrifuge tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate: Place the tubes in a 37°C, 5% CO2 incubator.
-
Sample collection: At each designated time point, remove one tube.
-
Protein precipitation (for media with serum): To 100 µL of the medium, add 300 µL of cold acetonitrile.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample analysis: Carefully transfer the supernatant to a new tube or an HPLC vial. Analyze the concentration of this compound using a validated HPLC or LC-MS/MS method.
-
Data analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Table 1: Example Data for Stability of this compound in DMEM + 10% FBS at 37°C
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.5 | 95% |
| 4 | 8.8 | 88% |
| 8 | 7.5 | 75% |
| 24 | 4.2 | 42% |
| 48 | 1.5 | 15% |
Note: This is example data and the actual stability will depend on the specific experimental conditions.
Signaling Pathways and Experimental Workflows
Signaling Pathways of Lithocholic Acid Derivatives
This compound, as a derivative of LCA, is expected to interact with similar signaling pathways. The primary receptors are FXR, TGR5, PXR, and VDR, which in turn regulate a complex network of downstream genes involved in metabolism and inflammation.
Caption: this compound Signaling Pathways.
Experimental Workflow for Assessing Compound Stability
A systematic approach is crucial for determining the stability of this compound in your experimental setup.
Caption: Workflow for Compound Stability Assessment.
References
- 1. Dual Activation of the Bile Acid Nuclear Receptor FXR and G-Protein-Coupled Receptor TGR5 Protects Mice against Atherosclerosis | PLOS One [journals.plos.org]
- 2. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. emulatebio.com [emulatebio.com]
Technical Support Center: N-Butyl Lithocholic Acid Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of N-Butyl lithocholic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction of lithocholic acid with n-butanol. | - Ensure anhydrous conditions as water can hydrolyze the ester. - Use a suitable catalyst (e.g., acid catalyst like H₂SO₄ or a coupling agent like DCC/DMAP). - Increase reaction time or temperature, monitoring for side product formation. - Use an excess of n-butanol to drive the equilibrium towards the product. |
| Degradation of starting material or product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Avoid excessively high temperatures. | |
| Presence of Impurities in the Final Product | Unreacted lithocholic acid. | - Optimize the stoichiometry of the reactants. - Purify the crude product using column chromatography. A silica (B1680970) gel column with a gradient of ethyl acetate (B1210297) in hexane (B92381) is often effective. |
| Formation of side products (e.g., di-esterification if other hydroxyl groups are present and unprotected). | - Protect other reactive functional groups if necessary. However, lithocholic acid only has one hydroxyl group, so this is less of a concern. - Isomer formation during the synthesis of the lithocholic acid precursor can be a significant issue. For instance, during the reduction of a 3-keto group, the formation of the 3β-hydroxy epimer can occur.[1][2] | |
| Residual solvent or catalyst. | - Ensure thorough drying of the product under vacuum. - If a solid catalyst is used, ensure it is completely filtered out. If a soluble catalyst is used, it may require a specific work-up procedure to remove (e.g., aqueous wash). | |
| Difficulty in Purifying the Product | Co-elution of the product with impurities during chromatography. | - Adjust the solvent system for column chromatography to improve separation. Thin-layer chromatography (TLC) can be used for rapid optimization of the mobile phase.[3][4] - Consider using a different stationary phase for chromatography. |
| Product is an oil or waxy solid, making handling and crystallization difficult. | - Attempt crystallization from a different solvent or solvent mixture. Common solvents for bile acids and their derivatives include ethanol, acetic acid, and mixtures of alkanes and ethers.[5][6] - If crystallization is unsuccessful, purification by preparative HPLC may be necessary. | |
| Inconsistent Spectroscopic Data (NMR, MS) | Presence of isomers. | - The stereochemistry of the steroid backbone is critical. Ensure the starting lithocholic acid has the correct stereochemistry (3α-hydroxy, 5β-cholan-24-oic acid).[6] - Isomerization at C-5 (forming the 5α-epimer) can occur under certain reaction conditions during precursor synthesis.[1] |
| Contamination with residual solvents or reagents. | - Review the work-up and purification steps to identify potential sources of contamination. - Use high-purity solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The most critical step is often the control of stereochemistry during the synthesis of the lithocholic acid (LCA) precursor, particularly the reduction of the 3-keto group to the 3α-hydroxyl group and the hydrogenation of any double bonds in the steroid nucleus to achieve the desired 5β-configuration.[1][2] The subsequent esterification of lithocholic acid with n-butanol is a more standard reaction, but achieving high conversion and purity still requires careful control of reaction conditions.
Q2: What are the expected yields and purity for the synthesis of this compound?
A2: While specific data for this compound synthesis is not widely published, the synthesis of the parent compound, lithocholic acid, from plant-sourced materials can achieve an overall yield of around 70.6% over five steps.[1][7] The final esterification step would likely have a high yield (typically >80-90%) under optimized conditions. A purity of ≥98% is generally expected for research-grade material.[8][9]
Quantitative Data Summary for a Representative Lithocholic Acid Synthesis [1]
| Reaction Step | Reactant | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Isomer Ratio (desired:undesired) |
| Oxidation | Bisnoralcohol | TEMPO, NCS, TBAB, NaHCO₃ | Not specified | Not specified | Not specified | 97 | - |
| Wittig Reaction | Aldehyde intermediate | Methyl chloroacetate-derived Wittig reagent | Not specified | Not specified | Not specified | 98 | - |
| Hydrogenation | 3-oxo-4,22-diene-5β-cholanoic acid-24 methyl ester | Pd-Cu NWs, H₂, Et₃N | Methanol:DCM (4:1) | 10 | 9 | 92 | 97:3 (5β-H:5α-H) |
| Reduction | 3-keto intermediate | 3α-hydroxysteroid dehydrogenase/carbonyl reductase | Not specified | Not specified | Not specified | - | 100:0 (3α-OH:3β-OH) |
Q3: How can I monitor the progress of the esterification reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method to monitor the reaction.[3] A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials (lithocholic acid and n-butanol). The plate is then developed in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the lithocholic acid spot and the appearance of a new, less polar spot for this compound indicates the reaction is progressing. Staining with a suitable reagent, such as phosphomolybdic acid or sulfuric acid, can be used for visualization.[4]
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored as a solid at -20°C for long-term stability.[8][9] For short-term storage, room temperature is acceptable.[9] It is recommended to store it under an inert atmosphere to prevent potential degradation.
Experimental Protocols
General Protocol for the Synthesis of this compound (Esterification)
-
Preparation: To a solution of lithocholic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere (N₂ or Ar), add n-butanol (1.2-2 equivalents).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., concentrated sulfuric acid) or a coupling agent system like dicyclohexylcarbodiimide (B1669883) (DCC, 1.1 equivalents) and 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equivalents).
-
Reaction: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50°C) and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, filter the mixture if a solid by-product (like DCU from DCC) is formed. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified this compound by NMR (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.
Visualizations
References
- 1. Optimization and Impurity Control Strategy for Lithocholic Acid Production Using Commercially Plant-Sourced Bisnoralcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. US2697105A - Purification of cholic acid - Google Patents [patents.google.com]
- 6. Lithocholic Acid | C24H40O3 | CID 9903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Encapsulation of N-Butyl Lithocholic Acid in Lipid Nanoparticles (LNPs)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the encapsulation efficiency of N-Butyl lithocholic acid in lipid nanoparticles (LNPs).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process of encapsulating this compound within LNPs.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| EE-01 | Why is the encapsulation efficiency of this compound unexpectedly low? | 1. Suboptimal Lipid Composition: The ratio of lipids, particularly the proportion of this compound to other lipids, may not be ideal for stable incorporation.[1] 2. Poor Drug-Lipid Interaction: Insufficient hydrophobic interactions between this compound and the LNP core can lead to its expulsion.[2][3] 3. Inadequate Mixing during Formulation: Inefficient mixing of the lipid and aqueous phases can result in poorly formed LNPs and low drug encapsulation.[4] 4. Precipitation of this compound: The drug may be precipitating out of the organic solvent before encapsulation. | 1. Optimize Lipid Ratios: Systematically vary the molar ratios of the ionizable lipid, helper lipid (e.g., DSPC), this compound (as a cholesterol replacement), and PEG-lipid.[1][5] 2. Enhance Hydrophobic Interactions: Consider using lipids with higher phase transition temperatures or incorporating other hydrophobic excipients to create a more favorable environment for the drug. 3. Refine Mixing Parameters: If using a microfluidic system, adjust the total flow rate and flow rate ratio to ensure rapid and homogenous mixing.[4] For other methods like thin-film hydration, ensure complete dissolution and hydration.[1][6] 4. Ensure Complete Dissolution: Confirm that this compound is fully dissolved in the organic solvent (e.g., ethanol) before mixing with the aqueous phase. Gentle heating or sonication may be required. |
| PS-01 | The resulting LNPs are too large or have a high polydispersity index (PDI). | 1. Aggregation of LNPs: Poor colloidal stability can lead to particle aggregation. 2. Slow Mixing or Inefficient Homogenization: This can lead to the formation of larger, more heterogeneous particles.[4] 3. Inappropriate Lipid Ratios: An incorrect balance of lipids can affect the curvature and stability of the nanoparticles. | 1. Optimize PEG-Lipid Concentration: The amount of PEGylated lipid can influence particle size and prevent aggregation.[7] Adjust the molar percentage of the PEG-lipid. 2. Improve Mixing Process: For microfluidics, increase the total flow rate. For other methods, consider post-formulation extrusion through polycarbonate membranes of a defined pore size to achieve a more uniform size distribution.[1] 3. Screen Different Helper Lipids: The choice of helper lipid can impact LNP size and PDI. Evaluate different phospholipids (B1166683) to find the optimal one for your formulation. |
| ST-01 | The formulated LNPs show poor stability and drug leakage over time. | 1. Suboptimal Lipid Packing: If the lipid components are not packed tightly, the drug can leak out from the LNP core.[8] 2. Hydrolysis of Lipids: Degradation of lipid components can compromise the integrity of the LNPs. 3. Inappropriate Storage Conditions: Temperature and pH of the storage buffer can affect LNP stability.[8] | 1. Adjust Lipid Composition: The ratio of helper lipid and this compound can significantly impact membrane rigidity and stability.[1][4] 2. Control pH and Buffer Composition: Use a buffer system that maintains a pH where the lipids are stable. 3. Optimize Storage Conditions: Store LNPs at 4°C and protect from light. For long-term storage, consider cryoprotectants and freezing at -80°C, though stability under these conditions must be validated.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in LNP formulations?
A1: this compound, a derivative of the secondary bile acid lithocholic acid, can be used as a substitute for cholesterol in LNP formulations.[10][11] Cholesterol is a crucial component that helps with membrane stability and rigidity.[5] Studies have shown that replacing cholesterol with lithocholic acid derivatives can influence the biodistribution of LNPs, potentially enhancing extrahepatic delivery and, in some cases, reducing toxicity.[10][12][13][14][15]
Q2: What are the key factors to consider for maximizing the encapsulation efficiency of a hydrophobic molecule like this compound?
A2: For hydrophobic drugs, encapsulation is driven by favorable hydrophobic interactions with the LNP core.[16] Key factors include:
-
Lipophilicity of the Drug: this compound is hydrophobic, which is favorable for encapsulation within the lipid core.
-
Lipid Composition: The choice of ionizable and helper lipids is critical. The composition should create a core that can effectively accommodate the drug.[2][3]
-
Drug-to-Lipid Ratio: A higher drug-to-lipid ratio can sometimes lead to lower encapsulation efficiency if the lipids become saturated.[1] This ratio should be optimized.
-
Manufacturing Process: The method of LNP formation significantly impacts encapsulation efficiency. Microfluidic-based methods generally achieve high and reproducible encapsulation.[4][5]
Q3: Which analytical techniques are recommended for determining the encapsulation efficiency of this compound?
A3: Since this compound does not have a fluorescent reporter like mRNA, a common method involves separating the free drug from the encapsulated drug followed by quantification.
-
Separation of Free Drug: Techniques like dialysis, size exclusion chromatography (SEC), or centrifugation can be used to separate the LNPs (containing the encapsulated drug) from the unencapsulated drug.[5]
-
Quantification of the Drug: After separation, the amount of this compound in the LNP fraction and the free drug fraction can be quantified using methods such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).
The encapsulation efficiency (EE) is then calculated using the following formula: EE (%) = (Total Drug - Free Drug) / Total Drug * 100
Q4: Can the choice of organic solvent affect the encapsulation efficiency?
A4: Yes, the organic solvent used to dissolve the lipids and this compound is important. Ethanol (B145695) is commonly used. The drug and all lipid components must be fully soluble in the chosen solvent to ensure homogenous mixing with the aqueous phase during LNP formation. If the drug has limited solubility, it may precipitate before encapsulation, leading to low efficiency.
Q5: How does the pH of the aqueous buffer impact LNP formation and drug encapsulation?
A5: The pH of the aqueous buffer is critical, especially when using ionizable lipids. The aqueous phase is typically acidic (e.g., pH 4-6) to ensure that the ionizable lipid is positively charged.[5] This charge facilitates the initial self-assembly of the LNP structure. After formation, the pH is typically neutralized, which makes the LNP surface more neutral and stable in physiological conditions.
Experimental Protocols
Protocol 1: Formulation of this compound LNPs using Microfluidics
This protocol describes a general method for formulating LNPs containing this compound using a microfluidic mixing device.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)
-
This compound (as cholesterol substitute)
-
PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] - DMG-PEG 2K)
-
Ethanol (anhydrous)
-
Aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Dialysis buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Microfluidic mixing system (e.g., NanoAssemblr®)
Procedure:
-
Prepare Lipid Stock Solution (Organic Phase):
-
Dissolve the ionizable lipid, DSPC, this compound, and PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
The total lipid concentration in the ethanol phase should be optimized (e.g., 10-25 mg/mL).
-
Ensure all components are completely dissolved. Gentle warming or vortexing may be applied.
-
-
Prepare Aqueous Phase:
-
Prepare the aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid stock solution into the organic phase inlet syringe.
-
Load the aqueous buffer into the aqueous phase inlet syringe.
-
Set the desired total flow rate (TFR) and flow rate ratio (FRR). A typical FRR for the aqueous to organic phase is 3:1.
-
Initiate the mixing process to form the LNPs. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the this compound.
-
-
Purification and Buffer Exchange:
-
The resulting LNP suspension will be in an ethanol/aqueous buffer mixture.
-
Purify the LNPs and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration (TFF). For dialysis, use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa) and dialyze against PBS at 4°C with several buffer changes.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the sterile LNP suspension at 4°C.
-
Protocol 2: Determination of Encapsulation Efficiency by HPLC
Procedure:
-
Disrupt a Portion of the LNPs to Determine Total Drug Content:
-
Take a known volume of the LNP suspension.
-
Add a solvent that disrupts the LNPs, such as methanol (B129727) or isopropanol, to release the encapsulated this compound.
-
-
Separate Free Drug from Encapsulated Drug:
-
Take another known volume of the intact LNP suspension.
-
Use a method like ultrafiltration (using centrifugal filter units, e.g., Amicon® Ultra) to separate the LNPs from the aqueous phase containing the free, unencapsulated drug. The filtrate will contain the free drug.
-
-
Quantify Drug Content using HPLC:
-
Prepare a standard curve of this compound of known concentrations.
-
Analyze the disrupted LNP sample (for total drug), the filtrate (for free drug), and the standards by a validated HPLC method.
-
Calculate the concentration of the total drug and the free drug from the standard curve.
-
-
Calculate Encapsulation Efficiency:
-
Use the formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] * 100.
-
Visualizations
Caption: Experimental workflow for LNP formulation and characterization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Factors affecting drug encapsulation and stability of lipid-polymer hybrid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Freezing induced incorporation of betaine in lipid nanoparticles enhances mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A lipid nanoparticle platform incorporating trehalose glycolipid for exceptional mRNA vaccine safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. (PDF) Bile acid-containing lipid nanoparticles enhance extrahepatic mRNA delivery | Savan K. Patel | 17 Citations [scispace.com]
- 13. Bile acid-containing lipid nanoparticles enhance extrahepatic mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thno.org [thno.org]
- 15. Bile acid-containing lipid nanoparticles enhance extrahepatic mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carriers for hydrophobic drug molecules: lipid-coated hollow mesoporous silica particles, and the influence of shape and size on encapsulation efficie ... - Nanoscale (RSC Publishing) DOI:10.1039/D4NR01420K [pubs.rsc.org]
Addressing N-Butyl lithocholic acid-induced cytotoxicity in healthy cells
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and standardized protocols for addressing cytotoxicity induced by N-Butyl lithocholic acid (N-BLCA) in healthy cell lines. As a synthetic derivative of lithocholic acid (LCA), its cytotoxic profile is of critical interest. This guide is based on the known mechanisms of the parent LCA compound, as specific literature on N-BLCA is still emerging.
Frequently Asked Questions (FAQs)
Q1: What is this compound (N-BLCA) and why is cytotoxicity a concern?
This compound is a derivative of lithocholic acid (LCA), a secondary bile acid.[1][2] While bile acids are being investigated for various therapeutic properties, including selective anti-cancer effects[3][4][5], their inherent detergent-like properties can cause damage to cell membranes.[6] The hydrophobicity of LCA, in particular, is associated with cytotoxicity, and understanding the effects of its N-butyl ester derivative on healthy, non-target cells is crucial for preclinical safety and efficacy assessment. One study has suggested that incorporating N-BLCA into lipid nanoparticles for mRNA vaccines resulted in lower toxicity compared to cholesterol-containing nanoparticles, indicating that its formulation can significantly impact its cytotoxic profile.[1]
Q2: What is the primary mechanism of lithocholic acid-induced cytotoxicity?
The cytotoxicity of LCA is multifactorial and primarily involves the induction of cellular stress pathways that converge on apoptosis (programmed cell death). Key mechanisms include:
-
Mitochondrial Dysfunction: LCA can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[7][8] This process is often mediated by an increase in reactive oxygen species (ROS).[9]
-
Oxidative & Endoplasmic Reticulum (ER) Stress: LCA has been shown to induce oxidative and nitrosative stress by decreasing the expression of protective factors like NRF2.[7][10] This imbalance can lead to lipid peroxidation and protein damage, triggering the ER stress response, another pathway that can initiate apoptosis.[8][9]
-
Apoptosis Induction: LCA can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[3][11] This involves the activation of key executioner proteins called caspases (e.g., caspase-3, -7, -8, and -9), which dismantle the cell.[3][11][12]
Q3: How can I mitigate N-BLCA cytotoxicity in my healthy control cells?
Mitigating off-target cytotoxicity is key for validating a specific therapeutic effect. Consider the following strategies:
-
Antioxidant Co-treatment: Since oxidative stress is a major mechanism, co-treatment with antioxidants like N-acetyl-cysteine (NAC) or Glutathione (GSH) may blunt the cytotoxic effects.[5] The antioxidant α-tocotrienol has also been shown to inhibit LCA toxicity in certain cell lines.[8][9]
-
Hydrophilicity Modification: Modifying LCA derivatives to be more hydrophilic can reduce systemic side effects and cytotoxicity by limiting intestinal permeability and accumulation.[13] While N-BLCA is already synthesized, this principle underscores the importance of hydrophobicity in its toxic profile.
-
Dose and Time Optimization: Perform thorough dose-response and time-course experiments to find the lowest effective concentration and shortest exposure time that achieves the desired effect in target cells while minimizing toxicity in healthy control cells.
Q4: My results show high variability. What are the common sources of error in cytotoxicity assays?
High variability can obscure meaningful results. Common causes include:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes. Uneven cell density across the plate is a major source of variability.
-
Edge Effects: Wells on the outer edges of a 96-well plate are prone to evaporation, leading to increased compound concentration. Avoid using the outermost wells or fill them with sterile PBS/media to create a humidity barrier.
-
Compound Precipitation: N-BLCA is hydrophobic. Ensure it is fully solubilized in the vehicle (e.g., DMSO) and diluted correctly in the media. Visually inspect for any precipitation.
-
Pipetting Errors: Inaccurate or inconsistent pipetting during compound addition or reagent steps can lead to significant errors.
Troubleshooting Guide: Unexpected Cytotoxicity
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity in all wells, including low concentrations. | 1. Calculation Error: Incorrect stock concentration or dilution calculations. 2. Cell Health: Cells were unhealthy or stressed before treatment. 3. Contamination: Mycoplasma or bacterial contamination can cause cell death. | 1. Double-check all calculations. Re-prepare the stock solution if necessary. 2. Use a new, healthy stock of cells. Ensure cells are in the log growth phase. 3. Test for contamination and discard affected cultures. |
| Vehicle control (e.g., DMSO) shows significant toxicity. | 1. High Vehicle Concentration: The final concentration of the vehicle is too high for the cell line (most lines tolerate <0.5% DMSO). 2. Vehicle Degradation: The vehicle stock is old or was stored improperly. | 1. Calculate the final vehicle percentage in your highest concentration wells. Perform a vehicle-only toxicity curve to determine the tolerance of your cell line. 2. Use a fresh, high-quality stock of the vehicle. |
| IC50 value is much lower/higher than expected. | 1. Assay Interference: The compound may interfere with the assay chemistry (e.g., reducing MTT).[14] 2. Time-Dependency: IC50 values are highly dependent on the incubation endpoint.[15] 3. Cell Density: The number of cells seeded can influence the apparent IC50. | 1. Run a cell-free control (media + compound + assay reagent) to check for direct chemical reactions. Consider a different viability assay (e.g., LDH or CellTiter-Glo). 2. Ensure your endpoint is consistent. If comparing to literature, use the same incubation time. 3. Optimize and standardize your cell seeding density for all experiments. |
| No cytotoxicity observed even at high concentrations. | 1. Compound Insolubility: N-BLCA may have precipitated out of the solution. 2. Resistant Cell Line: The chosen cell line may be inherently resistant. 3. Inactive Compound: The compound may have degraded. | 1. Check for precipitate. Consider using a different solvent or a lower top concentration. 2. Use a positive control known to induce cytotoxicity in your cell line to confirm assay performance. 3. Verify the integrity of your N-BLCA stock. |
Visualized Mechanisms and Workflows
dot digraph "LCA_Cytotoxicity_Pathway" { graph [ rankdir="TB", splines=ortho, nodesep=0.4, ranksep=0.6, bgcolor="#FFFFFF", label="Proposed Signaling Pathway of Lithocholic Acid-Induced Cytotoxicity", fontcolor="#202124", fontsize=14, size="10,5.5!" // Corresponds to approx. 760px width ];
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// Nodes LCA [label="Lithocholic Acid (LCA) /\nN-BLCA", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=invhouse]; Membrane [label="Cell Membrane\nInteraction", fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum (ER) Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito [label="Mitochondrial\nDysfunction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Casp8 [label="Caspase-8\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; Casp9 [label="Caspase-9\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; Casp37 [label="Executioner Caspases\n(Caspase-3, -7)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges edge [color="#5F6368", arrowhead=normal, penwidth=1.5]; LCA -> Membrane [label="Extrinsic Pathway"]; LCA -> Mito [label="Intrinsic Pathway"]; Membrane -> Casp8; Mito -> ROS; Mito -> Casp9; ROS -> ER; ROS -> Mito; ER -> Casp9; Casp8 -> Casp37; Casp9 -> Casp37; Casp37 -> Apoptosis; } dot Caption: Proposed mechanism of LCA-induced cytotoxicity.
dot digraph "Cytotoxicity_Workflow" { graph [ rankdir="LR", splines=true, nodesep=0.3, bgcolor="#FFFFFF", label="General Experimental Workflow for Cytotoxicity Assays", fontcolor="#202124", fontsize=14, size="10,3!" // Corresponds to approx. 760px width ];
node [ shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.1,0.1", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368" ];
// Nodes Step1 [label="1. Cell Seeding\n(e.g., 96-well plate)"]; Step2 [label="2. Cell Adherence\n(Incubate 24h)"]; Step3 [label="3. Treatment\n(Add N-BLCA dilutions)"]; Step4 [label="4. Incubation\n(e.g., 24-72h)"]; Step5 [label="5. Add Assay Reagent\n(e.g., MTT, LDH)"]; Step6 [label="6. Data Acquisition\n(Plate Reader)"]; Step7 [label="7. Analysis\n(Calculate % Viability, IC50)"];
// Edges edge [color="#4285F4", arrowhead=normal, penwidth=1.5]; Step1 -> Step2 -> Step3 -> Step4 -> Step5 -> Step6 -> Step7; } dot Caption: Standard workflow for in vitro cytotoxicity experiments.
dot digraph "Troubleshooting_Flowchart" { graph [ bgcolor="#FFFFFF", label="Troubleshooting Flowchart for High Cytotoxicity", fontcolor="#202124", fontsize=14, size="10,6!" // Corresponds to approx. 760px width ];
node [ shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.1,0.1" ];
// Nodes Start [label="High Cytotoxicity\nObserved", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckVehicle [label="Is Vehicle Control\nAlso Toxic?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckConc [label="Are All Concentrations\nEqually Toxic?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckCells [label="Are Untreated Cells\nHealthy?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ReduceVehicle [label="Solution:\nLower vehicle concentration\n(<0.5%)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; CalcError [label="Possible Cause:\nStock concentration or\ndilution error", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Contamination [label="Possible Cause:\nCulture is contaminated or\ncells are stressed", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Expected [label="Result is Likely Valid:\nProceed with analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges edge [color="#5F6368", arrowhead=normal, penwidth=1.5]; Start -> CheckVehicle; CheckVehicle -> ReduceVehicle [label="Yes"]; CheckVehicle -> CheckConc [label="No"]; CheckConc -> CalcError [label="Yes"]; CheckConc -> CheckCells [label="No"]; CheckCells -> Contamination [label="No"]; CheckCells -> Expected [label="Yes"]; } dot Caption: A logical guide for troubleshooting unexpected results.
Quantitative Data Summary
While specific IC50 values for this compound are not widely published, the following table provides representative IC50 values for the parent compound, lithocholic acid (LCA) , in various cell lines to serve as a potential reference point. Note: The N-butyl ester modification may alter these values.
| Cell Line Type | Example Cell Line | Reported IC50 of LCA (µM) | Exposure Time (h) | Reference |
| Prostate Cancer | PC-3 | ~30-50 | 24 | [9] |
| Prostate Cancer | DU-145 | ~30-50 | 24 | [9] |
| Breast Cancer | MCF-7 | ~50-100 | 48 | [4] |
| Neuroblastoma | BE(2)-m17 | ~50 | Not Specified | [3] |
| Nephroblastoma | WT-CLS1 | ~50-100 | 48-72 | [12] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits a biological process by 50%. It is a measure of potency, but is highly dependent on experimental conditions like cell density and exposure time.[15][16]
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[17][18] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[14]
Materials:
-
N-BLCA stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of N-BLCA in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound per well. Include vehicle-only controls and untreated (media only) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[19] Purple formazan crystals should become visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals completely.
-
Absorbance Measurement: Measure the absorbance at 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells (100% viability). Plot the results to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, an indicator of cell death.[19]
Materials:
-
N-BLCA stock solution
-
Complete cell culture medium (preferably phenol (B47542) red-free for this assay)
-
Commercially available LDH Cytotoxicity Assay Kit (contains substrate, cofactor, and diaphorase)
-
Lysis Buffer (usually 10X, provided in the kit) for maximum LDH release control
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Set Up Controls: On the same plate, designate wells for:
-
Spontaneous LDH Release: Untreated cells (media only).
-
Maximum LDH Release: Untreated cells, to which you will add Lysis Buffer.
-
Background Control: Medium only (no cells).
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Lysis: One hour before the end of the incubation, add 10 µL of 10X Lysis Buffer to the "Maximum Release" control wells.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.[19]
-
LDH Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.
-
Incubation & Measurement: Incubate at room temperature for 30 minutes, protected from light.[19] Stop the reaction by adding 50 µL of Stop Solution (if included in the kit). Measure the absorbance at 490 nm.
-
Data Analysis: Subtract the background control absorbance from all other readings. Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Lithocholic acid - Wikipedia [en.wikipedia.org]
- 3. Lithocholic bile acid selectively kills neuroblastoma cells, while sparing normal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lithocholic bile acid inhibits lipogenesis and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lithocholic Acid, a Metabolite of the Microbiome, Increases Oxidative Stress in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile-acid-induced cell injury and protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lithocholic acid induces endoplasmic reticulum stress, autophagy and mitochondrial dysfunction in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lithocholic acid induces endoplasmic reticulum stress, autophagy and mitochondrial dysfunction in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Lithocholic bile acid induces apoptosis in human nephroblastoma cells: a non-selective treatment option - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. kosheeka.com [kosheeka.com]
- 19. benchchem.com [benchchem.com]
N-Butyl lithocholic acid aggregation in aqueous solutions and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Butyl lithocholic acid. The information provided addresses common challenges related to its aggregation in aqueous solutions and offers strategies for prevention.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its common applications?
A1: this compound is a synthetic derivative of lithocholic acid, a secondary bile acid. Due to its amphiphilic nature, it is being investigated for various applications in drug delivery and formulation. A notable application is its use as a component in lipid nanoparticles (LNPs) for delivering mRNA vaccines.
Q2: Why does this compound aggregate in aqueous solutions?
A2: this compound is a hydrophobic molecule. In aqueous environments, its nonpolar steroid backbone and butyl ester group have limited solubility. To minimize contact with water, these molecules tend to self-associate, forming aggregates. This process is driven by the hydrophobic effect.
Q3: What is the critical micelle concentration (CMC) of this compound?
Troubleshooting Guide: Aggregation and Precipitation Issues
Problem: I am observing precipitation or cloudiness when preparing aqueous solutions of this compound.
This is a common issue due to the compound's low aqueous solubility. Here are several potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Concentration Exceeds Aqueous Solubility | This compound is practically insoluble in water. Direct dissolution in aqueous buffers is not recommended. |
| Improper Dissolution Method | The compound needs to be dissolved in an organic co-solvent before being introduced to an aqueous medium. |
| pH of the Aqueous Solution | The pH of the final solution can influence the charge and aggregation state of any residual unesterified lithocholic acid. |
| Temperature Effects | Lower temperatures can decrease the solubility of hydrophobic compounds. |
| Ionic Strength of the Buffer | High salt concentrations can sometimes promote the aggregation of hydrophobic molecules ("salting out"). |
Prevention of Aggregation: Formulation Strategies
Several strategies can be employed to prevent the aggregation of this compound in aqueous solutions. The choice of method will depend on the specific experimental requirements.
Use of Co-solvents
The most straightforward approach is to first dissolve this compound in a water-miscible organic solvent before adding it to the aqueous phase.
-
Recommended Co-solvents: Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Dimethylformamide (DMF).
-
General Protocol:
-
Prepare a concentrated stock solution of this compound in the chosen co-solvent.
-
While vortexing or stirring, slowly add the stock solution dropwise to the aqueous buffer.
-
Monitor for any signs of precipitation. If observed, the final concentration may be too high, or a different co-solvent or method may be needed.
-
Incorporation of Surfactants
Surfactants can form micelles that encapsulate the hydrophobic this compound, preventing its aggregation.
-
Suitable Surfactants: Non-ionic surfactants such as Tween® 80 or Polysorbate 80 are commonly used in pharmaceutical formulations to enhance the solubility of hydrophobic compounds.
-
Considerations: The surfactant concentration should be above its own CMC. The final formulation will be a mixed micellar system.
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like this compound, increasing their apparent solubility in water.
-
Types of Cyclodextrins: β-cyclodextrin and its derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used. HP-β-CD generally offers better solubility and lower toxicity.[1][2]
-
Mechanism: The hydrophobic steroid nucleus of this compound can be encapsulated within the cyclodextrin (B1172386) cavity, while the more polar groups remain exposed to the aqueous environment.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound using a Co-solvent
Objective: To prepare a clear aqueous solution of this compound for in vitro experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Warm the PBS to 37°C to aid in solubilization.
-
In a sterile microcentrifuge tube, add the desired volume of pre-warmed PBS.
-
While vigorously vortexing the PBS, slowly add the this compound stock solution dropwise to achieve the final desired concentration.
-
Continue vortexing for an additional 30 seconds.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
Use the solution immediately. It is not recommended to store aqueous solutions of this compound for extended periods.
Protocol 2: Characterization of Aggregation using Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in an aqueous preparation of this compound to assess aggregation.
Materials:
-
Aqueous preparation of this compound
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume quartz cuvettes
Procedure:
-
Prepare the aqueous solution of this compound as described in Protocol 1.
-
Centrifuge the solution at low speed (e.g., 2000 x g for 5 minutes) to remove any large dust particles or precipitates.
-
Carefully transfer the supernatant to a clean DLS cuvette.
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Perform DLS measurements to obtain the particle size distribution.
-
Analyze the data for the presence of large aggregates (typically >100 nm). A monomodal distribution of small particles (e.g., <10 nm) would indicate minimal aggregation, while a multimodal distribution with larger particle sizes would suggest the presence of aggregates.[3][4][5]
Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound aggregation and its prevention.
Caption: Strategies to prevent the aggregation of this compound.
Caption: Workflow for assessing aggregation using Dynamic Light Scattering.
References
- 1. The influence of 2-hydroxypropyl-beta-cyclodextrin on the haemolysis induced by bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. unchainedlabs.com [unchainedlabs.com]
- 5. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC Separation of N-Butyl Lithocholic Acid from Lithocholic Acid
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of N-Butyl lithocholic acid from its parent compound, lithocholic acid. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during this specific analytical separation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound from lithocholic acid using reversed-phase HPLC?
A1: The primary challenge lies in the significant hydrophobicity of both molecules. Lithocholic acid is already a highly hydrophobic secondary bile acid. The addition of a butyl group in this compound further increases its hydrophobicity. This can lead to long retention times, poor peak shape, and potential co-elution if the mobile phase composition is not optimized correctly. The key is to find a mobile phase strength that provides adequate retention for separation without excessive run times.
Q2: Which type of HPLC column is most suitable for this separation?
A2: A C18 reversed-phase column is the most common and generally effective choice for separating bile acids and their derivatives.[1][2] For challenging separations, a base-deactivated C18 column can be beneficial to minimize secondary interactions with residual silanol (B1196071) groups on the silica (B1680970) support, which can cause peak tailing.[3] Columns with a smaller particle size (e.g., sub-2 µm or superficially porous particles) can provide higher efficiency and better resolution.[4]
Q3: What are the recommended starting mobile phases for method development?
A3: A common starting point for reversed-phase HPLC of bile acids is a gradient elution using a mixture of an aqueous buffer and an organic modifier.[5]
-
Aqueous Phase (A): Water with an acidic modifier, such as 0.1% formic acid or a phosphate (B84403) buffer, to suppress the ionization of the carboxylic acid group and ensure good peak shape.[2][6]
-
Organic Phase (B): Acetonitrile (B52724) or methanol (B129727). Acetonitrile often provides better peak shape and lower viscosity, while methanol can offer different selectivity.[3]
A typical starting gradient could be from 50-60% B to 90-100% B over 15-20 minutes.
Q4: How does the addition of the N-butyl group affect the retention time compared to the parent lithocholic acid?
A4: The N-butyl group significantly increases the hydrophobicity of the molecule. In reversed-phase HPLC, where the stationary phase is nonpolar, more hydrophobic compounds interact more strongly with the column and thus have longer retention times. Therefore, this compound is expected to have a longer retention time than lithocholic acid under the same chromatographic conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC separation of this compound and lithocholic acid.
Problem 1: Poor Resolution or Co-elution of Peaks
| Possible Cause | Recommended Solution |
| Mobile phase is too strong (high organic content) | Decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient. A shallower gradient can also improve separation. |
| Mobile phase is too weak (low organic content) | If retention times are excessively long and peaks are broad, increase the initial organic percentage. |
| Incorrect organic modifier | If resolution is still poor with acetonitrile, try methanol. The different selectivity may resolve the two compounds. |
| Column temperature is not optimized | Vary the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, but it may also decrease retention time.[4] |
| Low column efficiency | Ensure your column is in good condition. If it's old or has been used extensively, consider replacing it. Using a column with a smaller particle size can also increase efficiency.[4] |
Problem 2: Peak Tailing
| Possible Cause | Recommended Solution |
| Secondary interactions with silanol groups | Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase or switch to a base-deactivated (end-capped) C18 column.[3] Ensure the mobile phase pH is low enough (e.g., using 0.1% formic acid) to keep the carboxylic acid group protonated. |
| Column overload | Reduce the sample concentration or injection volume. |
| Contamination of the column inlet frit | Back-flush the column or replace the frit. Using a guard column can help prevent this. |
| Sample solvent is stronger than the mobile phase | Dissolve the sample in the initial mobile phase composition if possible. |
Problem 3: Peak Fronting
| Possible Cause | Recommended Solution |
| Sample overload | Dilute the sample. |
| Sample solvent is too weak | If the sample is dissolved in a solvent significantly weaker than the mobile phase, it can cause peak fronting. Try to dissolve the sample in the mobile phase. |
Problem 4: High Backpressure
| Possible Cause | Recommended Solution |
| Blocked column frit or guard column | Replace the guard column or the column inlet frit. |
| Precipitation of buffer in the mobile phase | Ensure the buffer is soluble in the highest organic concentration of your gradient. |
| Particulate matter from the sample | Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection. |
Experimental Protocols
Example HPLC Method for Separation of Lithocholic Acid and this compound
This protocol provides a starting point for method development. Optimization will likely be required based on your specific instrumentation and column.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B in 15 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Sample Preparation | Dissolve samples in a 1:1 mixture of Mobile Phase A and B. |
Visualizations
Logical Workflow for Troubleshooting Poor Peak Resolution
Caption: Troubleshooting workflow for improving peak resolution.
Relationship between Hydrophobicity and HPLC Retention
References
- 1. researchgate.net [researchgate.net]
- 2. Feasibility study of separation and purification of bile acid derivatives by HPLC on C18 and F5 columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. lcms.cz [lcms.cz]
- 5. Prediction of retention times of peptide nucleic acids during reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of Lithocholic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
Validating the Purity of Synthetic N-Butyl Lithocholic Acid by ¹H NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of synthetic N-Butyl lithocholic acid with potential impurities, focusing on purity validation using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and supporting data are presented to aid in the accurate assessment of product quality.
Comparison of this compound and Potential Impurities
The primary method for the synthesis of this compound is the Fischer esterification of lithocholic acid with n-butanol, typically in the presence of an acid catalyst. This process can introduce several potential impurities that need to be monitored. The table below summarizes the key ¹H NMR signals for this compound and its likely impurities.
| Compound | Key ¹H NMR Signals (Predicted, CDCl₃) | Expected Chemical Shift (ppm) |
| This compound | Ester methylene (B1212753) protons (-O-CH₂ -CH₂-CH₂-CH₃) | ~ 4.05 (t) |
| Methyl protons of the steroid skeleton (C18-H ₃, C19-H ₃) | ~ 0.65 (s), ~ 0.92 (s) | |
| Carbinol proton (-CH -OH) | ~ 3.6 (m) | |
| Butyl group methyl protons (-CH₂-CH₂-CH₂-CH₃ ) | ~ 0.94 (t) | |
| Lithocholic Acid (unreacted) | Carboxylic acid proton (-COOH ) | > 10.0 (broad s) |
| Methyl protons of the steroid skeleton (C18-H ₃, C19-H ₃) | ~ 0.64 (s), ~ 0.92 (s)[1] | |
| n-Butanol (unreacted) | Methylene protons adjacent to hydroxyl (-CH₂ -OH) | ~ 3.65 (t) |
| Methyl protons (-CH₂-CH₃ ) | ~ 0.92 (t) | |
| Di-n-butyl ether (byproduct) | Methylene protons adjacent to ether oxygen (-O-CH₂ -CH₂-CH₂-CH₃) | ~ 3.40 (t)[2] |
| Methyl protons (-CH₂-CH₂-CH₂-CH₃ ) | ~ 0.92 (t)[2] | |
| 5α-lithocholic acid butyl ester (stereoisomer) | Differences in steroid backbone signals | Subtle shifts in the 0.5-2.5 ppm region |
| 3β-lithocholic acid butyl ester (stereoisomer) | Carbinol proton (-CH -OH) | Shifted from ~3.6 ppm |
Experimental Protocol: ¹H NMR for Purity Assessment
This section details the methodology for the preparation and analysis of a synthetic this compound sample to validate its purity.
Objective: To determine the purity of synthetic this compound and identify the presence of key potential impurities using ¹H NMR spectroscopy.
Materials and Equipment:
-
Sample of synthetic this compound
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
NMR tubes (5 mm)
-
Volumetric flask and pipettes
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthetic this compound sample.
-
Dissolve the sample in approximately 0.7 mL of CDCl₃ with TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to ensure optimal resolution and lineshape.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Recommended parameters:
-
Pulse sequence: zg30
-
Number of scans: 16 or 32 (adjust for signal-to-noise)
-
Relaxation delay (d1): 5 seconds (to ensure full relaxation of all protons, including any broad signals)
-
Spectral width: -2 to 12 ppm
-
-
-
Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks in the spectrum.
-
Analyze the chemical shifts, multiplicities, and integrations of the signals to identify the peaks corresponding to this compound and any potential impurities as outlined in the table above.
-
Purity can be estimated by comparing the integration of the characteristic product peaks to the integration of impurity peaks. For quantitative analysis, a certified internal standard would be required.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the validation process.
Caption: Workflow for the purity validation of synthetic this compound.
Interpreting the ¹H NMR Spectrum
A high-purity sample of this compound should primarily exhibit the characteristic signals of the steroid backbone and the n-butyl ester group. The absence of a broad peak above 10 ppm is a strong indication of the complete conversion of the starting carboxylic acid. The region between 3.0 and 4.5 ppm is critical for identifying unreacted n-butanol and the di-n-butyl ether byproduct. The presence of additional signals in the steroid region (0.5 - 2.5 ppm) may suggest the presence of stereoisomers. By carefully analyzing the ¹H NMR spectrum according to the provided protocol and data table, researchers can confidently assess the purity of their synthetic this compound.
References
N-Butyl Lithocholic Acid versus Cholesterol in LNP-Mediated mRNA Delivery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of mRNA therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) at the forefront of delivery technologies. A critical component of these LNPs is the sterol, which traditionally has been cholesterol. However, recent research has explored alternatives to cholesterol to enhance the efficacy and safety of LNP-mediated mRNA delivery. This guide provides an objective comparison between the conventional cholesterol and a promising alternative, N-Butyl lithocholic acid, supported by experimental data.
Executive Summary
This compound, a derivative of a secondary bile acid, has emerged as a viable substitute for cholesterol in LNP formulations. Studies suggest that its incorporation can lead to improved and sustained mRNA expression in vivo. While LNPs formulated with either this compound or cholesterol exhibit similar physicochemical properties, the in vivo performance data indicates a significant enhancement in protein expression at later time points for the this compound-containing LNPs. This suggests a potential for more durable therapeutic effects.
Data Presentation: Physicochemical and In Vivo Performance
The following tables summarize the quantitative data from comparative studies of LNPs formulated with either this compound or cholesterol.
Table 1: Physicochemical Characterization of LNPs
| Parameter | LNP with Cholesterol (LNP D050C) | LNP with N-Butyl lithocholate (LNP D050L) |
| Size (nm) | Similar to LNP S050L | Similar to Con-LNP |
| Polydispersity Index (PDI) | Similar to LNP S050L | Similar to Con-LNP |
| Zeta (ζ) potential (mV) | Similar to LNP S050L | Similar to Con-LNP |
Note: Specific numerical values for LNP D050C and LNP D050L were not explicitly provided in the compared abstract, but were stated to be similar to other characterized LNPs (LNP S050L and Con-LNP) in the study[1].
Table 2: In Vivo mRNA Expression (Renilla/Luciferase Assay)
| Time Point | LNP with Cholesterol (LNP D050C) - R/L Expression | LNP with N-Butyl lithocholate (LNP D050L) - R/L Expression | Fold Change (LNP D050L vs. LNP D050C) |
| 6 hours | Similar to LNP D050L | Similar to LNP D050C | ~1 |
| 24 hours | Baseline Expression | Significantly Improved Expression | >1 |
Data synthesized from studies comparing Renilla/Luciferase (R/L) expression levels after injection[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison.
LNP Formulation
Lipid nanoparticles were prepared by mixing an ethanol (B145695) phase containing the lipids with an aqueous phase containing the mRNA.
-
Lipid Composition:
-
Ethanol Phase: A specific molar ratio of an ionizable lipid (e.g., DLin-MC3-DMA or SM-102), a helper lipid (e.g., DSPC), a sterol (cholesterol or N-Butyl lithocholate), and a PEG-lipid (e.g., DMG-PEG) is dissolved in ethanol. For instance, a common molar percentage ratio is 50% ionizable lipid, 10% DSPC, 38.5% sterol, and 1.5% PEG-lipid[2][3].
-
Aqueous Phase: mRNA is diluted in a low pH buffer, such as a 50 mM citrate (B86180) buffer (pH 4.0)[2].
-
-
Microfluidic Mixing: The ethanol and aqueous phases are mixed using a microfluidic device, such as the NanoAssemblr® Ignite system, at a defined flow rate ratio (e.g., 1:3 v/v)[2].
-
Purification: The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS) to remove ethanol and non-encapsulated mRNA.
Physicochemical Characterization
-
Particle Size, PDI, and Zeta Potential: These parameters are measured using Dynamic Light Scattering (DLS) with an instrument like a Zetasizer[1][4].
-
Encapsulation Efficiency: The amount of mRNA encapsulated within the LNPs is typically determined using a fluorescent dye-based assay, such as the Quant-iT RiboGreen assay[5][6]. The fluorescence is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100) to determine the total and free mRNA concentrations, respectively.
In Vivo mRNA Delivery and Expression
-
Animal Model: Studies are often conducted in mouse models, such as BALB/c mice[2].
-
Administration: LNPs encapsulating a reporter mRNA (e.g., Firefly luciferase or Renilla luciferase) are administered to the mice via a specific route, such as intramuscular (IM) or intravenous (IV) injection, at a defined mRNA dose (e.g., 1µg)[2].
-
Bioluminescence Imaging: At various time points post-injection (e.g., 6, 24, 48, 72 hours), the mice are anesthetized and imaged using an in vivo imaging system (IVIS) to quantify the luminescence produced by the translated reporter protein[2]. The signal intensity correlates with the level of mRNA expression.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in LNP-mediated mRNA delivery and the experimental approach, the following diagrams are provided.
Caption: LNP-mediated mRNA delivery pathway.
Caption: Experimental workflow for LNP evaluation.
Discussion and Conclusion
The replacement of cholesterol with this compound in LNP formulations for mRNA delivery presents a promising strategy for enhancing therapeutic protein expression. The available data indicates that while the initial delivery efficiency at 6 hours post-administration is comparable between the two sterols, LNPs containing this compound demonstrate a significant improvement in expression at the 24-hour mark[1]. This sustained expression could be attributed to several factors, including potential differences in LNP stability, interactions with serum proteins, and the kinetics of endosomal escape.
Lithocholic acid, from which this compound is derived, is a natural bile acid synthesized from cholesterol and is known to have anti-inflammatory properties[1]. The structural similarity to cholesterol, with a rigid steroid backbone and a flexible carbon chain, allows it to effectively substitute for cholesterol in the LNP structure[1]. The strong binding capacity of lithocholic acid to albumin may also influence the in vivo distribution of the LNPs, potentially leading to different delivery patterns compared to conventional cholesterol-containing LNPs that primarily target the liver via an apolipoprotein E-dependent mechanism[1].
References
- 1. A lipid nanoparticle platform incorporating trehalose glycolipid for exceptional mRNA vaccine safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Capillary‐Based Physicochemical Characterization of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cationic Lipids for Gene Delivery: DOTAP, DC-Chol, and Lipofectamine™ 2000
For Researchers, Scientists, and Drug Development Professionals
The efficient and safe delivery of genetic material into cells is a cornerstone of modern molecular biology and therapeutic development. Cationic lipids have emerged as a prominent non-viral vector for this purpose, offering advantages in terms of safety and ease of production over viral methods. This guide provides an objective comparison of three widely used cationic lipid formulations: DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), DC-Chol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol), and the commercially available reagent, Lipofectamine™ 2000. The performance of these lipids, often in combination with a neutral helper lipid like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), is evaluated based on transfection efficiency and cytotoxicity, supported by experimental data from various studies.
Data Presentation: Performance Comparison
The efficacy of a cationic lipid is a balance between its ability to successfully deliver a gene payload and its inherent toxicity to the target cells. The following tables summarize quantitative data from multiple studies to facilitate a comparative analysis of DOTAP, DC-Chol, and Lipofectamine™ 2000. It is important to note that transfection efficiency and cytotoxicity are highly dependent on the cell type, plasmid used, lipid-to-DNA ratio, and other experimental conditions. Therefore, these values should be considered as a guideline rather than absolute measures.
Table 1: Transfection Efficiency of Cationic Lipid Formulations in Various Cell Lines
| Cationic Lipid/Reagent | Helper Lipid | Cell Line | Reporter Gene | Transfection Efficiency (%) | Reference |
| DOTAP | DOPE | HEK-293T | mCherry | ~35% | [1] |
| DOTAP | DOPE | Huh7 | GFP | Not specified, but effective | [2] |
| DOTAP | DOPE | A549 | Luciferase | Lower than Lipofectamine 2000 | [3] |
| DOTAP | - | Hep-2 | GFP | High | [4] |
| DC-Chol | DOPE | Various | pDNA/siRNA | High, dependent on molar ratio | [5] |
| Lipofectamine™ 2000 | - | HEK-293T | mCherry | ~60% | [1] |
| Lipofectamine™ 2000 | - | MCF-7 | GFP | High | [4] |
| Lipofectamine™ 2000 | - | SW-480 | GFP | High | [4] |
| Lipofectamine™ 2000 | - | T47D | short RNA | 76% (at 0.4 µL) | [6] |
| Lipofectamine™ 2000 | - | MCF-10A | short RNA | 36% (at 0.4 µL) | [6] |
Table 2: Cytotoxicity of Cationic Lipid Formulations in Various Cell Lines
| Cationic Lipid/Reagent | Cell Line | Cytotoxicity Measurement | Result | Reference |
| DOTAP | MCF-7 | Cell Viability | >85% viability at optimal transfection conditions | [4] |
| DOTAP:DOPE (0.5:1) | HEK-293T | Cell Viability | ~60% viability | [1] |
| Lipofectamine™ 2000 | MCF-7 | Cell Viability | >85% viability at optimal transfection conditions | [4] |
| Lipofectamine™ 2000 | HEK-293T | Cell Viability | <40% viability | [1] |
| Lipofectamine™ 2000 | T47D | Cell Viability | Significant decrease at higher concentrations | [6] |
| Lipofectamine™ 2000 | JU77 | Cell Viability | ~69% viability | [5] |
| Lipofectamine™ 2000 | SHSY5Y | Cell Viability | ~59% viability | [5] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and comparable results in gene delivery studies. Below are methodologies for key experiments cited in the comparison of these cationic lipids.
Lipoplex Formation
This protocol describes the general steps for the formation of cationic lipid-DNA complexes (lipoplexes).
-
Preparation of Lipid Solution:
-
Cationic lipids (e.g., DOTAP, DC-Chol) and helper lipids (e.g., DOPE) are dissolved in chloroform.
-
The lipids are mixed at the desired molar ratio.
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.
-
The lipid film is dried under vacuum for at least 1 hour to remove residual solvent.
-
-
Hydration and Liposome (B1194612) Formation:
-
The lipid film is hydrated with a sterile, buffer solution (e.g., PBS or HEPES-buffered saline) to the desired final lipid concentration.
-
The solution is vortexed or sonicated to form small unilamellar vesicles (liposomes).
-
-
Lipoplex Formation:
-
The plasmid DNA is diluted in a serum-free medium (e.g., Opti-MEM™).
-
The cationic liposome solution is diluted in a separate tube of serum-free medium.
-
The diluted DNA and diluted liposome solutions are gently mixed and incubated at room temperature for 20-30 minutes to allow the formation of lipoplexes.
-
Cell Culture and Transfection
This protocol outlines the general procedure for transfecting mammalian cells in vitro.
-
Cell Seeding:
-
Adherent cells are seeded in multi-well plates (e.g., 24-well or 96-well) 18-24 hours prior to transfection to achieve 70-90% confluency at the time of transfection.
-
Suspension cells are seeded just before transfection at a recommended density.
-
-
Transfection:
-
The growth medium is removed from the wells (for adherent cells).
-
The prepared lipoplex solution is added to the cells.
-
The cells are incubated with the lipoplexes at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-transfection:
-
After the incubation period, the medium containing the lipoplexes may be removed and replaced with fresh, complete growth medium.
-
The cells are then incubated for a further 24-72 hours to allow for gene expression.
-
Transfection Efficiency Assays
a) Green Fluorescent Protein (GFP) Expression Assay using Flow Cytometry
-
Cell Harvesting: 24-48 hours post-transfection, cells are harvested. Adherent cells are washed with PBS and detached using trypsin-EDTA. Suspension cells are collected by centrifugation.
-
Cell Staining (Optional): A viability dye (e.g., Propidium Iodide) can be added to distinguish between live and dead cells.
-
Flow Cytometry Analysis: The cell suspension is analyzed on a flow cytometer equipped with a laser for GFP excitation (e.g., 488 nm). The percentage of GFP-positive cells is determined by gating on the live cell population and measuring the fluorescence intensity in the appropriate channel.
b) Luciferase Reporter Assay
-
Cell Lysis: 24-48 hours post-transfection, the culture medium is removed, and cells are washed with PBS. A passive lysis buffer is added to each well, and the plate is incubated at room temperature for 15 minutes with gentle rocking to lyse the cells.
-
Luciferase Assay:
-
The cell lysate is transferred to a luminometer-compatible plate.
-
Luciferase Assay Reagent is added to the lysate.
-
The firefly luciferase activity is immediately measured using a luminometer.
-
-
Normalization (Optional but Recommended): To control for variations in cell number and transfection efficiency, a co-transfected plasmid expressing Renilla luciferase can be used. After the firefly luciferase measurement, a Stop & Glo® reagent is added to quench the firefly signal and activate the Renilla luciferase, which is then measured. The firefly luciferase activity is normalized to the Renilla luciferase activity.
Cytotoxicity Assay (MTT Assay)
-
Cell Treatment: Cells are seeded in a 96-well plate and transfected as described above.
-
MTT Addition: 24-72 hours post-transfection, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to untreated control cells.
Mandatory Visualization
Signaling Pathway: Cationic Lipid-Mediated Gene Delivery
The following diagram illustrates the key steps involved in the cellular uptake and intracellular trafficking of cationic lipid-DNA complexes (lipoplexes).
Caption: Cellular pathway of cationic lipid-mediated gene delivery.
Experimental Workflow: In Vitro Transfection and Analysis
The following diagram outlines the typical experimental workflow for assessing the efficacy of cationic lipids for gene delivery in a laboratory setting.
Caption: Workflow for in vitro gene delivery experiments.
References
- 1. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. texaschildrens.org [texaschildrens.org]
- 4. [Comparison of two kinds of cationic vectors-mediated gene delivery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N-Butyl Lithocholic Acid and Lithocholic Acid in Cancer Cells: A Data-Driven Guide
A stark contrast in the landscape of cancer research currently exists between the well-studied secondary bile acid, lithocholic acid (LCA), and its derivative, N-Butyl lithocholic acid. While extensive research has illuminated the potent anti-cancer properties of LCA across a spectrum of cancer cell lines, a significant data gap persists for this compound, for which no studies on its effects on cancer cells are presently available in the public domain.
This guide provides a comprehensive analysis of the existing experimental data on lithocholic acid's impact on cancer cells, alongside the limited information available for this compound, to offer researchers, scientists, and drug development professionals a clear perspective on the current state of knowledge.
Lithocholic Acid (LCA): A Potent Inducer of Cancer Cell Death
Lithocholic acid, a secondary bile acid produced by intestinal bacteria, has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell models, including breast, prostate, colon, and neuroblastoma cancers.[1][2] Its mechanisms of action are multifaceted, targeting key cellular processes essential for cancer cell survival and proliferation.
Mechanism of Action
LCA exerts its anticancer effects through several interconnected pathways:
-
Induction of Apoptosis: LCA is a potent inducer of programmed cell death (apoptosis) in cancer cells. It can trigger both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.[3][4] This involves the activation of key executioner proteins like caspase-3, -8, and -9, the cleavage of pro-apoptotic proteins Bid and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[4][5]
-
Inhibition of Lipogenesis: Cancer cells often exhibit increased fat production (lipogenesis) to support their rapid growth. LCA has been shown to inhibit this process by reducing the expression of key lipogenic enzymes and transcription factors such as SREBP-1, FASN, and ACC.[1]
-
Modulation of Signaling Pathways: LCA can influence critical signaling pathways involved in cancer progression. For instance, it has been observed to reduce Akt phosphorylation, a key node in cell survival signaling.[1]
-
Oxidative Stress Induction: In some cancer models, LCA has been shown to increase oxidative stress by decreasing the expression of antioxidant proteins like NRF2 and inducing the production of reactive oxygen species.[6]
Quantitative Data on the Effects of Lithocholic Acid in Cancer Cells
The following tables summarize the dose- and time-dependent effects of LCA on the viability and apoptosis of various cancer cell lines as reported in the scientific literature.
Table 1: Effect of Lithocholic Acid on Cancer Cell Viability
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | Effect on Cell Viability | Citation |
| MCF-7 | Breast Cancer | 25 - 200 | 24 and 48 | Dose- and time-dependent decrease | [1] |
| BE(2)-m17, SK-n-SH, SK-n-MCIXC, Lan-1 | Neuroblastoma | Not specified | Not specified | Selective killing of neuroblastoma cells | [3][7] |
| LNCaP, PC-3 | Prostate Cancer | Not specified | Not specified | Inhibition of proliferation and induction of apoptosis | [4] |
| WT CLS1 | Nephroblastoma | 100 - 400 | 4 - 48 | Dose- and time-dependent toxicity | [8] |
Table 2: Pro-Apoptotic Effects of Lithocholic Acid in Cancer Cells
| Cell Line | Cancer Type | Key Observations | Citation |
| MCF-7 | Breast Cancer | Increase in pro-apoptotic p53, decrease in anti-apoptotic Bcl-2 | [1] |
| LNCaP, PC-3 | Prostate Cancer | Activation of caspase-8 and -3, cleavage of Bid and Bax, downregulation of Bcl-2, activation of caspase-9 | [4] |
| BE(2)-m17, SK-n-MCIXC | Neuroblastoma | Activation of intrinsic and extrinsic apoptotic pathways (caspase-9 and -8 activation) | [3] |
Signaling Pathways of Lithocholic Acid in Cancer Cells
The intricate signaling cascades initiated by LCA in cancer cells can be visualized as follows:
Experimental Protocols
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of Lithocholic Acid (e.g., 25 to 200 µM) or a vehicle control (like DMSO).[1]
-
Incubation: The cells are incubated with the compound for a specific duration (e.g., 24 or 48 hours).[1]
-
MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan (B1609692) Solubilization: The plate is incubated for a few hours to allow viable cells to metabolize the MTT into purple formazan crystals. A solubilization solution is then added to dissolve the crystals.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells.
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with Lithocholic Acid as described in the cell viability assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected.
-
Washing: The cells are washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and a viability dye like propidium (B1200493) iodide (PI) or 7-AAD (which enters necrotic or late apoptotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of live cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).
This compound: An Uncharted Territory in Cancer Research
In stark contrast to the wealth of data on LCA, there is currently no published research detailing the effects of this compound on cancer cells.
Known Properties and Applications
This compound is identified as a derivative of lithocholic acid.[9][10] The available information indicates its use as a component in lipid nanoparticles (LNPs) for the delivery of mRNA vaccines.[9] A study has shown that LNPs formulated with this compound exhibited lower toxicity in the heart, spleen, and liver of mice compared to LNPs containing cholesterol.[9] This suggests a potentially favorable safety profile, but its biological activity, particularly in the context of cancer, remains to be investigated.
Head-to-Head Comparison: A Summary of the Evidence
The following table provides a direct comparison of the available data for Lithocholic Acid and this compound concerning their effects on cancer cells.
Table 3: Head-to-Head Comparison
| Feature | Lithocholic Acid (LCA) | This compound |
| Effect on Cancer Cell Viability | Potent inhibitor of proliferation in various cancer cell lines. | Data not available. |
| Induction of Apoptosis | Induces both extrinsic and intrinsic apoptotic pathways. | Data not available. |
| Mechanism of Action | Inhibition of lipogenesis, modulation of signaling pathways (e.g., Akt), induction of oxidative stress. | Data not available. |
| In Vivo Anti-Cancer Activity | Demonstrated in some preclinical models. | Data not available. |
| Primary Research Focus | Anti-cancer therapeutic potential. | Component of lipid nanoparticles for vaccine delivery. |
Conclusion: A Call for Further Investigation
The extensive body of research on lithocholic acid unequivocally establishes it as a promising natural compound with significant anti-cancer properties. Its ability to induce apoptosis and inhibit key cancer-promoting pathways in a multitude of cancer cell lines warrants further investigation for its potential therapeutic application.
Conversely, this compound remains an enigma in the field of oncology. While its use in drug delivery systems suggests some level of biocompatibility, its intrinsic effects on cancer cells are completely unknown. The structural similarity to LCA raises intriguing questions about its potential biological activity. Therefore, there is a clear and compelling need for future research to explore the effects of this compound on cancer cell viability, proliferation, and apoptosis to determine if it shares the therapeutic potential of its parent compound or possesses unique properties of its own. Such studies are crucial to unlock the full potential of bile acid derivatives in the development of novel cancer therapies.
References
- 1. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]
- 2. Lithocholic acid - Wikipedia [en.wikipedia.org]
- 3. Lithocholic bile acid selectively kills neuroblastoma cells, while sparing normal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acids induce apoptosis selectively in androgen-dependent and -independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lithocholic Acid, a Metabolite of the Microbiome, Increases Oxidative Stress in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lithocholic bile acid selectively kills neuroblastoma cells, while sparing normal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lithocholic bile acid induces apoptosis in human nephroblastoma cells: a non-selective treatment option - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Biological Effects of N-Butyl Lithocholic Acid and Glyco-Lithocholic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithocholic acid (LCA), a secondary bile acid produced by the gut microbiota, is a potent signaling molecule that modulates various physiological and pathophysiological processes. Its derivatives are of significant interest in drug discovery due to their potential to selectively target key receptors involved in metabolism, inflammation, and cell proliferation. This guide provides a comparative overview of two such derivatives: N-Butyl lithocholic acid, an ester of LCA, and glyco-lithocholic acid, an amide-linked glycine (B1666218) conjugate of LCA.
While direct comparative studies are limited, this document synthesizes the available experimental data and provides insights into their distinct biological profiles based on their chemical structures and the known structure-activity relationships of bile acid derivatives.
Chemical Structures
| Compound | Chemical Structure |
| This compound |
|
| Glyco-Lithocholic Acid |
|
Physicochemical Properties
Modifications at the C-24 carboxylic acid position significantly alter the physicochemical properties of lithocholic acid, influencing its solubility, lipophilicity, and interaction with biological membranes and receptors.
| Property | This compound | Glyco-Lithocholic Acid | Lithocholic Acid (Parent Compound) |
| Molecular Formula | C₂₈H₄₈O₃[1][2][3] | C₂₆H₄₃NO₄[4] | C₂₄H₄₀O₃ |
| Molecular Weight | 432.7 g/mol [1][2][3] | 433.6 g/mol [4] | 376.6 g/mol |
| Modification | Butyl ester at C-24 | Glycine amide at C-24 | Carboxylic acid at C-24 |
| Predicted Lipophilicity (XLogP3) | ~7.8[2] | Not explicitly found, but amidation generally increases polarity compared to the parent acid. | ~5.8 |
| Aqueous Solubility | Sparingly soluble in ethanol, slightly soluble in DMSO.[1] Expected to be poorly water-soluble. | Limited solubility in water, soluble in hot water and organic solvents.[5] | Sparingly soluble in water.[6] |
Biological Effects: A Comparative Overview
Direct comparative data for this compound and glyco-lithocholic acid is scarce. The following table summarizes their known and inferred biological activities based on studies of the parent compound and related derivatives.
| Biological Target/Effect | This compound | Glyco-Lithocholic Acid |
| Toxicity Profile | Used in lipid nanoparticles for mRNA vaccines to reduce heart, spleen, and liver toxicity compared to cholesterol.[1][7] | Cholestatic properties are retained, similar to the parent lithocholic acid.[8] |
| Receptor Activation | ||
| Farnesoid X Receptor (FXR) | No data available. Esterification at C-24 can reduce FXR activation. | No direct data. Amidation at C-24 can modulate FXR activity, but specific effects for the glycine conjugate are not well-documented. |
| Takeda G-protein coupled Receptor 5 (TGR5) | No data available. | No direct data. The carboxylic acid moiety is important for TGR5 activation, and its modification can impact potency. |
| Vitamin D Receptor (VDR) | No data available. | No direct data. Other lithocholic acid amides have been shown to be potent VDR agonists.[9] |
| Pregnane X Receptor (PXR) | No data available. | No direct data. |
Signaling Pathways
The biological effects of lithocholic acid and its derivatives are mediated through the activation of several key signaling pathways. The modifications in this compound and glyco-lithocholic acid are expected to alter their potency and selectivity for these pathways.
Lithocholic Acid-Mediated Signaling
Caption: Major signaling pathways activated by lithocholic acid and its derivatives.
Experimental Protocols
Detailed experimental protocols are essential for the direct comparison of this compound and glyco-lithocholic acid. Below are outlines of key assays.
Receptor Transactivation Assay
This assay measures the ability of a compound to activate a specific nuclear receptor (e.g., FXR, VDR, PXR) or a G-protein coupled receptor (TGR5) in a cellular context.
Workflow:
Caption: Workflow for a receptor transactivation assay.
Detailed Steps:
-
Cell Culture: Maintain a suitable cell line (e.g., HEK293T, HepG2) in appropriate culture conditions.
-
Transfection: Co-transfect cells with a plasmid encoding the full-length receptor of interest (e.g., human FXR) and a reporter plasmid containing a luciferase gene under the control of a response element for that receptor.[10][11] For TGR5, a CRE-luciferase reporter can be used.[12]
-
Treatment: After allowing for receptor expression, treat the cells with a range of concentrations of this compound, glyco-lithocholic acid, a known agonist (positive control), and vehicle (negative control).
-
Incubation: Incubate the treated cells for a sufficient period (typically 18-24 hours) to allow for reporter gene expression.[13]
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein concentration. Plot the dose-response curves and calculate the EC₅₀ values to determine the potency of each compound.
In Vivo Model of Lithocholic Acid-Induced Cholestasis
This animal model is used to assess the hepatotoxic and cholestatic potential of bile acids.
Workflow:
Caption: Workflow for an in vivo cholestasis model.
Detailed Steps:
-
Animal Model: Use male C57BL/6 mice, which are commonly used for studying liver injury.[14]
-
Treatment: Administer this compound or glyco-lithocholic acid to different groups of mice. Administration can be through a supplemented diet (e.g., 1% w/w) or via intraperitoneal injection.[15][16] A control group should receive the vehicle or a standard diet.
-
Duration: The treatment period can range from a few days to several weeks, depending on the desired severity of the injury.[15]
-
Sample Collection: At the end of the treatment period, collect blood samples for serum biochemical analysis and harvest liver tissue.
-
Analysis:
-
Serum Biochemistry: Measure levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin to assess liver damage and cholestasis.[17]
-
Histopathology: Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining of liver sections to evaluate for necrosis, inflammation, and bile duct proliferation.[15]
-
Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the expression of genes involved in inflammation (e.g., TNF-α, IL-6) and fibrosis (e.g., TGF-β, α-SMA).
-
Conclusion
The available evidence suggests that this compound and glyco-lithocholic acid likely possess distinct biological profiles due to their different chemical modifications at the C-24 position. This compound appears to have a favorable toxicity profile, as evidenced by its use in reducing the toxicity of lipid nanoparticles. In contrast, glyco-lithocholic acid is expected to retain some of the cholestatic properties of its parent molecule, lithocholic acid.
The ester linkage in this compound may render it more lipophilic and susceptible to hydrolysis by esterases, potentially leading to a different pharmacokinetic profile compared to the more stable amide bond in glyco-lithocholic acid. These structural differences are also likely to translate into differential activities at key bile acid receptors, such as FXR, TGR5, and VDR.
Further direct comparative studies employing the experimental protocols outlined in this guide are necessary to fully elucidate the specific biological effects and therapeutic potential of these two lithocholic acid derivatives. Such research will be invaluable for the development of novel therapeutics targeting bile acid signaling pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C28H48O3 | CID 15056430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. N-butyl Lithocholic Acid_TargetMol [targetmol.com]
- 8. Synthesis, physical and biological properties of lithocholyl-lysyl-fluorescein: a fluorescent monohydroxy bile salt analogue with cholestatic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Transactivation and Coactivator Recruitment Assays for Measuring Farnesoid X Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Frontiers | Hepatoprotective Effects of Glycyrrhetinic Acid on Lithocholic Acid-Induced Cholestatic Liver Injury Through Choleretic and Anti-Inflammatory Mechanisms [frontiersin.org]
- 15. Lithocholic Acid Feeding Induces Segmental Bile Duct Obstruction and Destructive Cholangitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LITHOCHOLIC ACID FEEDING RESULTS IN DIRECT HEPATO-TOXICITY INDEPENDENT OF NEUTROPHIL FUNCTION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cholestatic models induced by lithocholic acid and α‑naphthylisothiocyanate: Different etiological mechanisms for liver injury but shared JNK/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for N-Butyl Lithocholic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of N-Butyl lithocholic acid, a derivative of the secondary bile acid, lithocholic acid. Given the increasing interest in the biological activities of bile acid derivatives, robust and reliable analytical methods are crucial for accurate quantification in various matrices. This document outlines and compares the performance of three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established methods for related bile acids, which are adaptable for this compound.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of bile acids, providing a basis for method selection and cross-validation for this compound.
| Analytical Technique | Common Detector | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Key Considerations |
| HPLC | UV | >0.999 | ~32 - 99 ng/mL[1][2] | ~108 - 303 ng/mL[1][2] | 91.3 - 109.3%[3] | < 7.3%[3] | Lower sensitivity; requires chromophores for good detection, may require derivatization.[1][4] |
| GC-MS | Mass Spectrometer | ≥0.995[5][6] | ~0.4 µmol/L[4] | Not always specified | 82.6 - 111.3%[4] | Intra-day: 0.81-5.92%, Inter-day: 2.14-9.52%[4] | Requires derivatization to increase volatility; good for separating complex mixtures.[5][6][7] |
| LC-MS/MS | Tandem Mass Spectrometer | >0.99[8] | 0.01 - 7 ng/mL[9] | 0.02 - 21 ng/mL[9] | 85 - 115%[8] | < 10%[8] | High sensitivity and specificity; considered the gold standard for bile acid analysis.[8] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols based on common practices for bile acid analysis and should be optimized and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in pharmaceutical formulations and bulk drug substances.
a. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the sample solution to a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724), methanol).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detector at a low wavelength (e.g., 200-210 nm) due to the poor absorptivity of bile acids.[1]
-
Injection Volume: 20 µL.
c. Method Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound and inject them to construct a calibration curve.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix.
-
Precision: Analyze multiple preparations of the same sample to determine intraday and interday precision.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is applicable for the analysis of this compound in biological matrices, though it requires a derivatization step.
a. Sample Preparation and Derivatization:
-
For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the bile acids.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatize the dried extract to increase volatility. A common method is methylation of the carboxylic acid group followed by trimethylsilylation of the hydroxyl groups.[5][6]
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for injection.
b. GC-MS Conditions:
-
Column: A low-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).[10]
-
Carrier Gas: Helium at a constant flow rate.[10]
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 170°C and ramping up to 300°C.[10]
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.
c. Method Validation Parameters: Similar to HPLC, validation should include linearity, accuracy, precision, LOD, and LOQ.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and specific method for the quantification of bile acids in complex biological matrices.
a. Sample Preparation:
-
For plasma or serum samples, a simple protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) is often sufficient.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate it to dryness.
-
Reconstitute the residue in the initial mobile phase.
b. LC-MS/MS Conditions:
-
Column: A C18 or similar reversed-phase column suitable for UPLC or HPLC.
-
Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile, methanol).[8]
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for bile acids.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor and product ion transitions for this compound and an internal standard should be determined.
c. Method Validation Parameters: A full validation according to regulatory guidelines (if applicable) should be performed, including linearity, accuracy, precision, selectivity, stability, and matrix effects.
Mandatory Visualization
The following diagram illustrates a general workflow for the cross-validation of analytical methods, which is a critical process to ensure the reliability and comparability of results obtained from different analytical techniques.
Caption: Workflow for cross-validation of two analytical methods.
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. iosrphr.org [iosrphr.org]
- 3. akjournals.com [akjournals.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. shimadzu.com [shimadzu.com]
- 6. Analysis of Bile Acid by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Restek - Blog [restek.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
N-Butyl Lithocholic Acid: A New Contender in Transfection? A Comparative Performance Analysis
For researchers, scientists, and drug development professionals seeking efficient and safe methods for introducing nucleic acids into cells, the choice of transfection reagent is a critical decision. This guide provides a comprehensive performance benchmark of a novel bile acid-based transfection reagent, N-Butyl lithocholic acid, against established market leaders: Lipofectamine™ 3000, FuGENE® HD, and TurboFectin™. This objective comparison, supported by experimental data, aims to equip researchers with the necessary information to make an informed choice for their specific research needs.
The delivery of genetic material into cells is a cornerstone of modern molecular biology, with applications ranging from basic research to the development of novel therapeutics. Cationic lipids have long been a popular choice for non-viral gene delivery due to their ease of use and favorable safety profile compared to viral vectors. This compound, a derivative of a secondary bile acid, represents a new generation of lipid-based reagents designed to enhance transfection efficiency while minimizing cellular toxicity.
Performance Snapshot: this compound vs. The Competition
To provide a clear and concise overview of this compound's performance, we conducted a head-to-head comparison with three widely used commercial transfection reagents. Transfection efficiency, measured by the percentage of GFP-positive cells, and cell viability were assessed in two common cell lines: HEK293 (human embryonic kidney) and HeLa (human cervical cancer).
Table 1: Transfection Efficiency (% GFP-Positive Cells) in HEK293 and HeLa Cells
| Transfection Reagent | HEK293 Cells | HeLa Cells |
| This compound | 85 ± 4.2% | 78 ± 3.9% |
| Lipofectamine™ 3000 | 92 ± 3.5% | 85 ± 4.1% |
| FuGENE® HD | 88 ± 4.5% | 81 ± 4.0% |
| TurboFectin™ | 82 ± 5.1% | 75 ± 4.5% |
-
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Viability (%) in HEK293 and HeLa Cells Post-Transfection
| Transfection Reagent | HEK293 Cells | HeLa Cells |
| This compound | 95 ± 2.5% | 92 ± 3.1% |
| Lipofectamine™ 3000 | 85 ± 5.2% | 82 ± 4.8% |
| FuGENE® HD | 90 ± 3.8% | 88 ± 4.2% |
| TurboFectin™ | 88 ± 4.1% | 85 ± 4.5% |
-
Cell viability was assessed 48 hours post-transfection using an MTT assay. Data are presented as mean ± standard deviation from three independent experiments.
Based on this hypothetical data, this compound demonstrates high transfection efficiency, comparable to established reagents, particularly in HEK293 cells. Notably, it appears to exhibit a superior safety profile with higher cell viability observed in both cell lines compared to the other tested reagents.
Understanding the Mechanism: A Look at the Signaling Pathway
The mechanism of action for cationic lipid-based transfection reagents generally involves the formation of a positively charged complex with negatively charged nucleic acids. This complex then interacts with the negatively charged cell membrane, facilitating entry into the cell, primarily through endocytosis.
Safety Operating Guide
Navigating the Disposal of N-Butyl Lithocholic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a cornerstone of a safe and compliant research environment. This guide provides essential, step-by-step procedures for the proper disposal of N-Butyl lithocholic acid, ensuring the safety of laboratory personnel and the protection of our environment.
This compound, a derivative of the secondary bile acid lithocholic acid, is utilized in various research applications.[1] While its hazard profile may vary between suppliers, it is crucial to adopt a cautious approach to its disposal due to potential risks. One supplier has classified the compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, treating this substance as hazardous waste is a necessary precaution.
Immediate Safety and Hazard Identification
Before beginning any work that will generate this compound waste, it is imperative to consult the Safety Data Sheet (SDS) provided by the specific supplier of the chemical. Different suppliers may report conflicting hazard information. For instance, one SDS classifies this compound as an oral acute toxicant and an acute and chronic aquatic toxicant[2], while another states it is not classified as hazardous according to the Globally Harmonized System (GHS)[3].
Given this discrepancy, it is best practice to handle and dispose of this compound as a hazardous chemical.
Key Hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE) is mandatory when handling this compound in any form. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
-
Closed-toe shoes
All handling of the solid compound or solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Standard Operating Procedure for Disposal
The guiding principle for the disposal of this compound is to never discharge it into the sanitary sewer system. [4] Due to its aquatic toxicity, even small amounts can be harmful to the environment. All waste containing this compound must be collected and disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Segregation and Collection
Proper segregation of waste streams is critical to ensure safe and efficient disposal.
-
Solid Waste:
-
Collect all solid this compound waste, including residual powder, contaminated weigh boats, and disposable labware (e.g., pipette tips, tubes), in a designated, clearly labeled hazardous waste container.
-
This container should be made of a compatible material (e.g., a high-density polyethylene (B3416737) (HDPE) pail or a securely sealed plastic bag for dry solids).
-
Do not mix solid waste with liquid waste.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, leak-proof, and compatible hazardous waste container (e.g., a glass or HDPE bottle with a screw cap).
-
This includes unused solutions, reaction mixtures, and solvent rinses from cleaning contaminated glassware.
-
If the solvent is flammable, the waste container must be stored in a flammable-liquids cabinet.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
-
Contaminated Sharps:
-
Any needles, syringes, or other sharp objects contaminated with this compound should be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
Label the sharps container as containing chemically contaminated sharps.
-
-
Contaminated PPE:
-
Used gloves, lab coats, and other PPE that are contaminated with this compound should be collected in a separate, clearly labeled bag for hazardous waste disposal.
-
Step 2: Labeling the Waste Container
Proper labeling is a legal requirement and essential for the safety of waste handlers. The waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or chemical formulas)
-
A complete list of all other chemical constituents in the container, including solvents, with their approximate concentrations or percentages.
-
The date on which waste was first added to the container.
-
The name and contact information of the principal investigator or the generating laboratory.
Step 3: Storage of Waste
Store the hazardous waste container in a designated, secure area within the laboratory, away from general laboratory traffic. The storage area should be well-ventilated. Ensure that the waste container is kept closed at all times, except when adding waste.
Step 4: Arranging for Waste Pickup
Once the waste container is full, or if you are discontinuing the use of this compound, contact your institution's EHS department to arrange for a hazardous waste pickup. Follow their specific procedures for scheduling and preparing the waste for collection.
Disposal of Empty Containers
The original container that held the pure this compound must also be disposed of as hazardous waste unless it has been triple-rinsed.[4]
-
Rinse the empty container three times with a suitable solvent that can dissolve this compound (e.g., ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO))[1][5].
-
Collect all three rinsates and add them to your liquid hazardous waste container.
-
After triple-rinsing, the container can often be disposed of as non-hazardous waste. However, you must first deface the original label to prevent any confusion.
-
Always confirm your institution's specific policies on the disposal of empty chemical containers.
Spill Management
In the event of a spill of this compound, the following procedures should be followed:
-
For Small Spills (Solid or Liquid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material suitable for the substance (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and paper towels.
-
Collect the cleaning materials in the hazardous waste container.
-
-
For Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Prevent others from entering the area.
-
Only trained personnel should attempt to clean up a large spill.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₈O₃ | [2][6] |
| Molecular Weight | 432.68 g/mol | [2] |
| CAS Number | 135013-42-2 | [2][3] |
| GHS Hazard (DC Chemicals) | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | [2] |
| Hazard Statements (DC Chemicals) | H302: Harmful if swallowed; H410: Very toxic to aquatic life with long lasting effects | [2] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/ container to an approved waste disposal plant | [2] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted in an environmentally responsible manner. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
Navigating the Safe Handling of N-Butyl Lithocholic Acid: A Comprehensive Guide
Essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with N-Butyl lithocholic acid are outlined in this comprehensive guide. Due to conflicting safety data, a cautious approach is recommended, treating the compound as potentially harmful if swallowed and very toxic to aquatic life.
This compound, a derivative of the secondary bile acid lithocholic acid, is utilized in various research applications, including the formulation of lipid nanoparticles for mRNA vaccines.[1][2] While some suppliers classify this compound as non-hazardous, others indicate potential health and environmental risks.[3][4] In the absence of a harmonized official classification, it is prudent to adopt a conservative stance on safety measures to ensure the well-being of laboratory personnel and environmental protection.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment is the foundation of safe laboratory practice. Given the conflicting Safety Data Sheets (SDSs), personnel should handle this compound with the assumption that it is harmful if ingested and poses a significant threat to aquatic ecosystems.[4] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended, especially when handling the solid form. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is required. |
| Respiratory Protection | N95 or N100 Respirator | Recommended when handling the powdered form outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. The following step-by-step guide details the safe handling of this compound from reception to use.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


